molecular formula C17H15Cl2N9O2 B15620862 (R)-MLT-985

(R)-MLT-985

Cat. No.: B15620862
M. Wt: 448.3 g/mol
InChI Key: GBIASRXDYFFUED-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-MLT-985 is a useful research compound. Its molecular formula is C17H15Cl2N9O2 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15Cl2N9O2

Molecular Weight

448.3 g/mol

IUPAC Name

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]urea

InChI

InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m1/s1

InChI Key

GBIASRXDYFFUED-SECBINFHSA-N

Origin of Product

United States

Foundational & Exploratory

(R)-MLT-985: A Technical Guide to its Mechanism of Action as a MALT1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly selective allosteric inhibitor of the MALT1 paracaspase.[1][2][3] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that results in the inhibition of its catalytic activity. In the case of this compound, this allosteric binding prevents the MALT1 protease from cleaving its substrates, which are crucial for downstream signaling pathways that promote cell survival and proliferation, particularly in certain B-cell malignancies.[1][2]

The primary signaling pathway disrupted by this compound is the CARD11/BCL10/MALT1 (CBM) complex-mediated activation of NF-κB.[1][2] In normal lymphocytes, antigen receptor stimulation triggers the formation of the CBM complex, leading to MALT1 activation. Activated MALT1 then cleaves several substrates, including BCL10, CYLD, and RELB, which ultimately results in the activation of the NF-κB transcription factor.[1] In certain cancers, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), mutations in components of the CBM pathway, like CARD11, lead to constitutive MALT1 activation and chronic NF-κB signaling, driving tumor cell survival and proliferation.[1] By inhibiting MALT1's proteolytic activity, this compound effectively blocks this oncogenic signaling cascade.[1][2]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical MALT1 Protease AssayRecombinant MALT13 nM[1]
IL-2 Reporter Gene AssayJurkat T-cells20 nM[3]

Table 2: Cellular and In Vivo Activity of this compound

Activity MetricCell Line / ModelConcentration / DoseEffectReference
Inhibition of MALT1 Protease ActivityABC-DLBCL cells10-1000 nM (24 h)Inhibition of MALT1 protease activity[1]
Inhibition of Cell GrowthCARD11 mutant OCI-Ly3 cells19.5-10000 nM (24 h)Inhibition of cell growth[1]
Tumor Growth InhibitionOCI-Ly3 Xenograft Model30 mg/kg, p.o., twice dailyInhibition of tumor growth[1]
Increased SurvivalOCI-Ly3 Xenograft Model30 mg/kg, i.g.Prolonged survival with a median survival of 41 days[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and a typical experimental workflow for evaluating MALT1 inhibitors.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntigenReceptor Antigen Receptor CARD11 CARD11 AntigenReceptor->CARD11 Activation BCL10 BCL10 CARD11->BCL10 CBM_Complex CBM Complex CARD11->CBM_Complex MALT1 MALT1 BCL10->MALT1 BCL10->CBM_Complex MALT1->CBM_Complex IKK_Complex IKK Complex CBM_Complex->IKK_Complex Activation R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition IkappaB IκB IKK_Complex->IkappaB Phosphorylation & Degradation NF_kappaB_inactive NF-κB (inactive) IkappaB->NF_kappaB_inactive Inhibition NF_kappaB_active NF-κB (active) NF_kappaB_inactive->NF_kappaB_active Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB_active->Gene_Expression Nuclear Translocation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Recombinant MALT1) Cellular_Assay Cellular Assay (e.g., IL-2 Reporter) Biochemical_Assay->Cellular_Assay Lead Identification Cell_Proliferation Cell Proliferation Assay (e.g., OCI-Ly3) Cellular_Assay->Cell_Proliferation Xenograft_Model Xenograft Model (e.g., OCI-Ly3 in mice) Cell_Proliferation->Xenograft_Model Candidate Selection PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) PK_PD_Analysis->Efficacy_Studies Start Compound Synthesis (this compound) Start->Biochemical_Assay

References

(R)-MLT-985: A Technical Guide to MALT1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, a critical regulator of NF-κB signaling in lymphocytes. Dysregulation of MALT1 activity is implicated in various B-cell malignancies, making it a compelling therapeutic target. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.

Mechanism of Action: Allosteric Inhibition of MALT1 Protease

This compound functions as a highly selective, allosteric inhibitor of the MALT1 protease.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents substrate binding and catalysis. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site-directed inhibitors.

The primary molecular target of this compound is the paracaspase activity of MALT1. MALT1's proteolytic function is crucial for the cleavage of several key substrates that regulate NF-κB signaling, including BCL10, CYLD, and RelB.[1][3] By inhibiting this activity, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB, a transcription factor essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][4][5]

Quantitative Data

The inhibitory potency of this compound and its related compound MLT-985 has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.

CompoundAssay TypeTarget/Cell LineIC50Reference
This compound Biochemical Protease AssayMALT1 Protease3 nM[6][7]
This compound MALT1-dependent IL-2 productionJurkat cells20 nM[6][7]
MLT-985 Biochemical IC50MALT13 nM[1][2][8]
MLT-985 IL-2 Reporter Gene AssayJurkat T cells20 nM[2][8]
MLT-985 Human PBMC IL-2 releaseHuman PBMCs0.5 µM[2]
MLT-943 IL-2 Reporter Gene AssayJurkat T cells40 nM[8]
MLT-943 Human PBMC IL-2 releaseHuman PBMCs74 nM[8]
MLT-827 Paracaspase ActivityMALT15 nM[8]
MLT-231 Biochemical IC50MALT19 nM[8]
MLT-231 BCL10 Cleavage-160 nM[8]
Mepazine Protease ActivityGST-MALT1 full length0.83 µM[4]
Mepazine Protease ActivityGST-MALT1 325-7600.42 µM[4]
MI-2 MALT1 Inhibition-5.84 µM[4]

Signaling Pathways

The following diagrams illustrate the central role of MALT1 in the NF-κB signaling pathway and the mechanism of its activation through the CBM complex.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKC AntigenReceptor->PKC Antigen Binding CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex RelB_CYLD RelB, CYLD, BCL10 (MALT1 Substrates) MALT1->RelB_CYLD Cleavage CBM_complex->MALT1 Activates Protease TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Ubiquitination IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/RelA) IkB->NFkB Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation R_MLT_985 This compound R_MLT_985->MALT1 Inhibition Gene_expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_expression Transcription

Figure 1: Overview of the MALT1-mediated NF-κB signaling pathway and the point of intervention for this compound.

CBM_Complex_Formation Antigen_Stimulation Antigen Receptor Stimulation PKC_activation PKC Activation Antigen_Stimulation->PKC_activation CARD11_inactive Inactive CARD11 PKC_activation->CARD11_inactive Phosphorylates CARD11_active Active CARD11 (Phosphorylated) CARD11_inactive->CARD11_active CBM_Signalosome CBM Signalosome (CARD11-BCL10-MALT1) CARD11_active->CBM_Signalosome Recruits BCL10_MALT1 BCL10-MALT1 Complex BCL10_MALT1->CBM_Signalosome Downstream_Signaling Downstream NF-κB Activation CBM_Signalosome->Downstream_Signaling

Figure 2: Stepwise formation of the CBM (CARD11-BCL10-MALT1) signalosome complex upon antigen receptor stimulation.

Experimental Protocols

The following protocols provide a general framework for the biochemical and cellular characterization of MALT1 inhibitors like this compound.

MALT1 Biochemical Protease Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1 protease.

  • Materials:

    • Recombinant human MALT1 protease

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

    • Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

    • Test compound (this compound) and control inhibitors (e.g., Z-VRPR-FMK)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add a fixed concentration of recombinant MALT1 protease to each well of the microplate.

    • Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

    • Calculate the rate of substrate cleavage for each compound concentration.

    • Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular MALT1 Activity Assay (IL-2 Secretion in Jurkat T-cells)

This cell-based assay assesses the ability of an inhibitor to block MALT1-dependent signaling in a relevant cellular context, using IL-2 secretion as a downstream readout.

  • Materials:

    • Jurkat T-cells

    • Complete RPMI medium

    • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

    • Test compound (this compound)

    • Human IL-2 ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed Jurkat T-cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.

    • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to activate the T-cell receptor signaling pathway and induce MALT1 activity.

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of IL-2 secretion inhibition against the logarithm of the compound concentration.

ABC-DLBCL Cell Viability Assay

This assay evaluates the cytotoxic or cytostatic effect of MALT1 inhibition on MALT1-dependent cancer cell lines.

  • Materials:

    • ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1, TMD8)

    • Appropriate cell culture medium

    • Test compound (this compound)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well cell culture plates

  • Procedure:

    • Seed ABC-DLBCL cells in a 96-well plate at an appropriate density.

    • Treat the cells with serial dilutions of this compound.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Recombinant MALT1) Cellular_Assay Cellular Assay (Jurkat IL-2 Secretion) Biochemical_Assay->Cellular_Assay Confirms Cellular Potency Viability_Assay Cell Viability Assay (ABC-DLBCL lines) Cellular_Assay->Viability_Assay Links to Anti-proliferative Effect Xenograft_Model Xenograft Model (e.g., OCI-Ly3 in mice) Viability_Assay->Xenograft_Model Justifies In Vivo Testing Treatment Treatment with This compound Xenograft_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Survival_Analysis Survival Analysis Treatment->Survival_Analysis

Figure 3: A logical workflow for the preclinical evaluation of a MALT1 inhibitor like this compound.

Conclusion

This compound is a promising MALT1 protease inhibitor with potent biochemical and cellular activity. Its allosteric mechanism of action offers a potential advantage in terms of selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the therapeutic targeting of MALT1 in oncology and immunology. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully assess its clinical potential.

References

The Discovery and Development of (R)-MLT-985: A Technical Guide to a Potent Allosteric MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of (R)-MLT-985, a highly potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key therapeutic target in various B-cell malignancies and autoimmune disorders. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's development.

Introduction to MALT1 and Its Role in Disease

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique paracaspase with a dual function as both a scaffold protein and a cysteine protease.[1][2][3] It is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a pivotal role in NF-κB signaling pathways downstream of antigen receptors and other immune receptors.[4][5] The protease activity of MALT1 is essential for the survival and proliferation of certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.[3][5] Constitutive activation of the NF-κB pathway, often due to mutations in upstream signaling components, is a hallmark of these malignancies.[5]

Discovery and Optimization of this compound

This compound emerged from a medicinal chemistry effort aimed at optimizing a series of pyrazolopyrimidine-based allosteric MALT1 inhibitors.[1][6] The optimization process began with earlier compounds that, while potent, suffered from limitations such as poor solubility and suboptimal pharmacokinetic profiles.[1][6]

The development trajectory involved iterative scaffold morphing and structure-activity relationship (SAR) studies to enhance metabolic stability and whole-blood potency.[1][6] A key strategy involved masking a hydrogen-bond donor in the central urea (B33335) moiety through an intramolecular interaction, which led to improved potency in whole blood.[6] This optimization effort culminated in the identification of MLT-985 as a potent and orally bioavailable compound.[1] Further investigation isolated this compound as the more active enantiomer.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its predecessor compounds, demonstrating the outcomes of the optimization process.

Table 1: In Vitro Potency of this compound

AssayParameterValueCell Line/System
MALT1 Protease InhibitionIC₅₀3 nMBiochemical Assay
MALT1-dependent IL-2 ProductionIC₅₀20 nMJurkat T-cells
Antiproliferative ActivityEC₅₀0.12 µMOCI-Ly3 (CARD11 mutant)
MALT1 Protease Activity InhibitionIC₅₀10-1000 nM (concentration range)ABC-DLBCL cells
Human PBMC IL-2 ReleaseIC₅₀0.5 µMHuman Peripheral Blood Mononuclear Cells

Table 2: Selectivity Profile of MLT-985

Protease PanelResult
23 Human Proteases (including Caspase 3, Cathepsins B, C, K, L, S)IC₅₀ > 10 µM

Table 3: In Vivo Efficacy of MLT-985 in a Xenograft Model

ModelCompoundDosingOutcome
OCI-Ly3 Xenograft (CARD11-mutant ABC-DLBCL)MLT-98530 mg/kg, p.o., twice dailyTumor growth inhibition
OCI-Ly3 XenograftMLT-98530 mg/kg, i.g., starting day 13 post-engraftmentProlonged survival (median survival of 41 days)

Signaling Pathway and Mechanism of Action

This compound acts as a selective allosteric inhibitor of MALT1 protease activity.[4] It does not directly compete with the substrate at the active site but rather binds to a distinct site on the enzyme, inducing a conformational change that prevents its catalytic function. This inhibition of MALT1's proteolytic activity disrupts the downstream signaling cascade that leads to the activation of NF-κB.

The following diagram illustrates the MALT1 signaling pathway and the point of intervention for this compound.

MALT1_Signaling_Pathway MALT1 Signaling Pathway in B-Cell Lymphoma cluster_cbm CBM Complex BCR B-Cell Receptor (BCR) Activation CARD11 CARD11 BCR->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 CBM_complex CBM Complex Assembly IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates & degrades NF_kB NF-κB nucleus Nucleus NF_kB->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition

Caption: MALT1 signaling pathway downstream of the B-cell receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MALT1 Protease Activity Assay (Biochemical)

This protocol describes a fluorogenic assay to measure the enzymatic activity of MALT1 and the inhibitory effect of compounds like this compound.

  • Reagents and Materials:

    • Recombinant MALT1 enzyme

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)

    • This compound or other test compounds

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In the assay plate, add 1 µL of the compound dilution to each well.

    • Add 20 µL of recombinant MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

    • Calculate the rate of reaction and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular MALT1 Activity Assay (IL-2 Reporter Gene Assay)

This protocol assesses the inhibition of MALT1-dependent signaling in a cellular context.

  • Reagents and Materials:

    • Jurkat T-cells stably transfected with an NF-κB-luciferase reporter construct

    • This compound

    • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation

    • Luciferase assay reagent

    • 96-well cell culture plates

    • Luminometer

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the IC₅₀ value based on the inhibition of luciferase expression.

In Vivo Xenograft Study

This protocol outlines a typical in vivo efficacy study in a mouse xenograft model of ABC-DLBCL.

  • Animal Model:

    • Immunocompromised mice (e.g., NOD-SCID)

    • OCI-Ly3 human ABC-DLBCL cell line

  • Procedure:

    • Subcutaneously implant 5 x 10⁶ OCI-Ly3 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into vehicle control and treatment groups.

    • Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose).

    • Administer this compound or vehicle control orally at the specified dose and schedule (e.g., 30 mg/kg, twice daily).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).

The following diagram illustrates a general workflow for an in vivo xenograft study.

Xenograft_Workflow In Vivo Xenograft Study Workflow cell_culture Cell Culture (OCI-Ly3) implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment (Vehicle or this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis (Pharmacodynamics) endpoint->analysis

References

(R)-MLT-985 Target Validation in Activated B-Cell-like Diffuse Large B-Cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation for (R)-MLT-985, a selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in the context of Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Introduction: The Unmet Need in ABC-DLBCL

Diffuse Large B-Cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin's lymphoma.[1] Gene expression profiling has sub-classified DLBCL into distinct molecular subtypes, primarily the Germinal Center B-cell-like (GCB) and the Activated B-cell-like (ABC) subtypes.[2] The ABC subtype is clinically more aggressive and is associated with a poorer prognosis and resistance to standard chemoimmunotherapy.[2][3]

A defining characteristic of ABC-DLBCL is its dependency on constitutive activation of the Nuclear Factor-κB (NF-κB) signaling pathway for proliferation and survival.[4][5][6] This chronic signaling is frequently driven by mutations in upstream components of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways, such as CD79A/B, CARD11, and MYD88.[3][4] These mutations converge on the formation and activation of the CARD11-BCL10-MALT1 (CBM) signalosome, making its components attractive therapeutic targets.[1][3] MALT1, as the sole human paracaspase with both scaffolding and proteolytic functions within this complex, represents a critical downstream node and a prime target for therapeutic intervention.[2][3]

MALT1: The Core Therapeutic Target in ABC-DLBCL

MALT1 is a dual-function protein essential for transducing signals from the CBM complex to the IκB kinase (IKK) complex, the gatekeeper of canonical NF-κB activation.[3]

  • Scaffolding Function : MALT1 recruits downstream signaling proteins like TRAF6, which facilitates the activation of the IKK complex.[7][8]

  • Proteolytic Function : MALT1 possesses arginine-specific protease (paracaspase) activity.[2] This enzymatic function is critical for the survival of ABC-DLBCL cells.[7] MALT1 cleaves and inactivates several negative regulators of NF-κB, including A20 (TNFAIP3) and RelB, thereby amplifying and sustaining the pro-survival NF-κB signal.[3][9]

In ABC-DLBCL, oncogenic mutations lead to the constitutive assembly of the CBM complex and sustained MALT1 protease activity, which is essential for maintaining the malignant phenotype.[1][9] Therefore, inhibiting this protease activity is a rational and targeted therapeutic strategy.

MALT1_Signaling_Pathway cluster_upstream Upstream Activation in ABC-DLBCL cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_substrates MALT1 Protease Substrates BCR BCR (CD79A/B mutants) CARD11 CARD11 (mutants) BCR->CARD11 MYD88 TLR (MYD88 mutants) MYD88->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold A20 A20 (TNFAIP3) MALT1->A20 Proteolysis RelB RelB MALT1->RelB Proteolysis IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylates & Inactivates NFkB NF-κB (c-Rel/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation A20->IKK Inhibits Inactivated_Substrates Inactive Fragments A20->Inactivated_Substrates RelB->Inactivated_Substrates Inhibitor This compound Inhibitor->MALT1 Allosteric Inhibition In_Vitro_Workflow cluster_cells Cell Culture cluster_assays In Vitro Assays start Start: Cell Line Selection abc_cells ABC-DLBCL Lines (e.g., OCI-Ly3, TMD8) start->abc_cells gcb_cells GCB-DLBCL Lines (e.g., OCI-Ly1, SUDHL-4) start->gcb_cells treatment Treatment with this compound (Dose-Response) abc_cells->treatment gcb_cells->treatment western Western Blot: - Cleavage of BCL10, RelB, CYLD treatment->western viability Cell Viability/Proliferation: - CellTiter-Glo (ATP levels) - CFSE Dilution treatment->viability apoptosis Apoptosis Assay: - Annexin V / DAPI Staining treatment->apoptosis nfkb NF-κB Activity: - Reporter Assay - c-Rel Nuclear Localization treatment->nfkb analysis Data Analysis & Validation western->analysis viability->analysis apoptosis->analysis nfkb->analysis In_Vivo_Workflow cluster_monitoring Efficacy & PD Monitoring start Start: Model Selection engraft Engraft Immunocompromised Mice (e.g., NOD-SCID) with ABC-DLBCL cells (e.g., OCI-Ly3) start->engraft tumor_growth Allow Tumors to Establish (e.g., ~100 mm³) engraft->tumor_growth randomize Randomize Mice into Cohorts tumor_growth->randomize cohort_vehicle Vehicle Control Group randomize->cohort_vehicle cohort_drug This compound Treatment Group randomize->cohort_drug treatment Administer Treatment (e.g., 30 mg/kg p.o. BID) cohort_vehicle->treatment cohort_drug->treatment tumor_volume Tumor Volume Measurement treatment->tumor_volume survival Survival Analysis treatment->survival pd_markers Pharmacodynamic (PD) Analysis (e.g., BCL10 cleavage in plasma) treatment->pd_markers end Endpoint Analysis tumor_volume->end survival->end pd_markers->end

References

An In-depth Technical Guide on the Role of (R)-MLT-985 in the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. The document details its mechanism of action within the NF-κB signaling pathway, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, controlling the transcription of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of various diseases, including autoimmune disorders and B-cell malignancies. A key signaling complex in lymphocyte NF-κB activation is the CARD11-BCL10-MALT1 (CBM) complex.[1][2] MALT1, a component of this complex, possesses both scaffold functions and protease activity, the latter being essential for the propagation of the NF-κB signal.[1][3][4]

This compound is a potent MALT1 protease inhibitor.[5][6] It acts as a selective allosteric inhibitor, binding to a pocket at the interface between the caspase-like domain and the Ig3 domain of MALT1. This binding event locks the protease in an inactive conformation, thereby preventing the cleavage of its substrates and subsequent NF-κB activation.[7]

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular potency of this compound.

Table 1: In Vitro and Cellular Activity of this compound

AssayTarget/Cell LineIC50 ValueReference
Biochemical AssayMALT1 Protease3 nM[5][6][8][9]
IL-2 Reporter Gene AssayJurkat T cells20 nM[5][6][9]
IL-2 Release AssayHuman PBMCs0.5 µM[9]

Table 2: Selectivity Profile of this compound

Protease PanelNumber of ProteasesIC50 ValuesReference
Human Proteases (including Caspase 3 and Cathepsins B, C, K, L, S)23> 10 µM[9]

Mechanism of Action in the NF-κB Signaling Pathway

Upon T-cell receptor (TCR) or B-cell receptor (BCR) stimulation, a series of events leads to the formation of the CBM complex.[2][10] This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn polyubiquitinates MALT1 and other downstream targets, leading to the activation of the IκB kinase (IKK) complex.[10] IKK then phosphorylates the inhibitor of κB (IκB), targeting it for proteasomal degradation. The degradation of IκB releases NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and activate target gene expression.

The protease activity of MALT1 is critical for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and RelB.[1] this compound, by allosterically inhibiting MALT1's protease function, prevents the cleavage of these substrates, thereby suppressing the aberrant NF-κB signaling observed in certain cancers like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[5][8][9]

NF_kappa_B_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR TCR / BCR CARD11 CARD11 TCR_BCR->CARD11 Activation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Ubiquitination & Activation IkappaB_NFkappaB IκB-NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylation NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB IκB Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition Target_Genes Target Gene Expression (e.g., IL-2) NFkappaB_nuc->Target_Genes Transcription

Figure 1: NF-κB Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assays used to characterize this compound.

4.1. MALT1 Biochemical Protease Assay

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MALT1.

  • Principle: A fluorogenic substrate peptide specific for MALT1 is used. Cleavage of the substrate by MALT1 releases a fluorescent group, and the rate of fluorescence increase is proportional to the enzyme's activity.

  • Methodology:

    • Recombinant human MALT1 enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic MALT1 substrate.

    • The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

4.2. Jurkat T-cell IL-2 Reporter Gene Assay

  • Objective: To assess the cellular potency of this compound in inhibiting MALT1-dependent NF-κB signaling.

  • Principle: Jurkat T-cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an IL-2 promoter, which is activated by NF-κB. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression.

  • Methodology:

    • Jurkat T-cells stably expressing the IL-2 promoter-reporter construct are seeded in a multi-well plate.

    • The cells are pre-incubated with a dilution series of this compound.

    • NF-κB signaling is stimulated by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

    • After an appropriate incubation period, the cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.

    • The percentage of inhibition is calculated relative to vehicle-treated controls, and IC50 values are determined.

Experimental_Workflow cluster_workflow IL-2 Reporter Gene Assay Workflow start Seed Jurkat T-cells with IL-2 promoter-reporter construct pre_incubation Pre-incubate with This compound (various concentrations) start->pre_incubation stimulation Stimulate with PMA and ionomycin pre_incubation->stimulation incubation Incubate for a defined period stimulation->incubation lysis Lyse cells incubation->lysis measurement Measure reporter gene activity (e.g., luminescence) lysis->measurement analysis Calculate % inhibition and determine IC50 value measurement->analysis

Figure 2: Workflow for an IL-2 Reporter Gene Assay.

4.3. ABC-DLBCL Cell Proliferation Assay

  • Objective: To evaluate the effect of this compound on the growth of MALT1-dependent cancer cells.

  • Principle: The proliferation of ABC-DLBCL cell lines, which often have constitutive MALT1 activity, is measured in the presence of the inhibitor.

  • Methodology:

    • ABC-DLBCL cells (e.g., OCI-Ly3) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of this compound.

    • After a prolonged incubation period (e.g., 72-96 hours), cell viability or proliferation is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • The results are expressed as a percentage of the vehicle-treated control, and GI50 (50% growth inhibition) values are calculated.

Preclinical In Vivo Efficacy

This compound has demonstrated anti-tumor activity in preclinical xenograft models. In a study using a CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3), orally administered this compound led to tumor regression.[7][9] This provides evidence for its potential as a therapeutic agent in MALT1-dependent malignancies.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of MALT1 protease. Its mechanism of action involves the suppression of the NF-κB signaling pathway by preventing the cleavage of MALT1 substrates. The quantitative data from biochemical and cellular assays confirm its efficacy. The outlined experimental protocols provide a framework for further investigation and validation of MALT1 inhibitors. The preclinical in vivo data support the continued development of this compound and similar compounds for the treatment of diseases driven by aberrant NF-κB signaling, such as certain types of B-cell lymphomas.

References

The Allosteric Modulation of the CARD11-BCL10-MALT1 Signalosome by (R)-MLT-985: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CARD11-BCL10-MALT1 (CBM) complex is a critical signalosome in lymphocyte activation, linking antigen receptor engagement to downstream NF-κB signaling. Dysregulation of this pathway is implicated in certain B-cell lymphomas, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the potent and selective allosteric MALT1 inhibitor, (R)-MLT-985. We will explore its mechanism of action, its quantitative effects on the CBM complex, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in immunology and oncology drug discovery.

Introduction to the CARD11-BCL10-MALT1 (CBM) Complex

The CBM complex is a multi-protein platform that plays a pivotal role in adaptive immunity.[1] Upon T-cell or B-cell receptor stimulation, the scaffold protein CARD11 (CARMA1) undergoes a conformational change, leading to the recruitment of BCL10 and MALT1.[2] MALT1, a paracaspase, possesses both scaffolding functions and proteolytic activity.[3][4] Its protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying the signal.[5] In certain cancers, like Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive CBM signaling drives tumor cell survival, making MALT1 a prime therapeutic target.[5]

This compound: A Potent Allosteric MALT1 Inhibitor

This compound is a selective, orally active, allosteric inhibitor of MALT1 protease activity.[2][6] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. This mode of inhibition can offer advantages in terms of selectivity and can circumvent certain resistance mechanisms.

Quantitative Effects of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

Assay TypeTarget/ReadoutCell Line/SystemIC50 ValueReference(s)
Biochemical Protease AssayMALT1 Protease ActivityRecombinant Human MALT13 nM[2][7]
Cell-Based Reporter AssayMALT1-dependent IL-2 ProductionJurkat T-cells20 nM[6][7]
Cell Growth AssayInhibition of Cell GrowthOCI-Ly3 (ABC-DLBCL)19.5-10000 nM (24h)[2]
MALT1 Protease ActivityInhibition of MALT1 Protease ActivityABC-DLBCL cells10-1000 nM (24h)[2]

Signaling Pathway and Mechanism of Action

The CBM complex is central to the activation of the canonical NF-κB pathway. The diagram below illustrates the signaling cascade and the point of intervention for this compound.

CBM_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR TCR/BCR PKC PKC TCR_BCR->PKC Stimulation CARD11_inactive CARD11 (inactive) PKC->CARD11_inactive Phosphorylation CARD11_active CARD11 (active) CARD11_inactive->CARD11_active CBM_complex CBM Complex CARD11_active->CBM_complex Recruits BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruits RelB_A20 RelB, A20 CBM_complex->RelB_A20 Cleaves IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation R_MLT_985 This compound R_MLT_985->CBM_complex Allosteric Inhibition Inactive_RelB_A20 Inactive RelB, A20 RelB_A20->Inactive_RelB_A20 Gene_expression Gene Expression (e.g., IL-2) NFkB_nucleus->Gene_expression Promotes

CBM Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the CBM complex.

MALT1 Biochemical Protease Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on the proteolytic activity of recombinant MALT1.

Materials:

  • Recombinant Human MALT1

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • MALT1 Assay Buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 1 M Sodium citrate, 10 mM DTT)[8]

  • This compound

  • 384-well black assay plates

  • Fluorescent plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in MALT1 Assay Buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO).

  • Add recombinant MALT1 enzyme to each well and incubate for 30 minutes at 30°C.

  • Initiate the reaction by adding the fluorogenic MALT1 substrate (final concentration, e.g., 20 µM).[8]

  • Immediately measure the fluorescence intensity over time (e.g., for 90 minutes) using a plate reader.[8]

  • Calculate the rate of substrate cleavage and determine the IC50 value of this compound.

Cellular MALT1 Activity Assay

This assay measures the ability of this compound to inhibit endogenous MALT1 activity within a cellular context.

Materials:

  • Jurkat T-cells or ABC-DLBCL cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulants (e.g., PMA and Ionomycin)

  • This compound

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-MALT1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Fluorogenic MALT1 substrate

  • Fluorescent plate reader

Procedure:

  • Culture cells to the desired density.

  • Pre-incubate cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 30 minutes to activate the CBM complex.[8]

  • Lyse the cells and immunoprecipitate endogenous MALT1 using an anti-MALT1 antibody and protein A/G beads.

  • Wash the beads and resuspend in MALT1 Assay Buffer.

  • Add the fluorogenic MALT1 substrate and measure fluorescence as described in the biochemical assay.

  • Determine the IC50 of this compound for cellular MALT1 activity.

NF-κB Reporter Gene Assay

This assay quantifies the downstream effect of MALT1 inhibition on NF-κB transcriptional activity.

Materials:

  • Jurkat T-cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).

  • Cell culture medium

  • This compound

  • Stimulants (e.g., PMA and Ionomycin or anti-CD3/CD28 antibodies)

  • Luciferase assay reagent or flow cytometer for GFP detection

Procedure:

  • Plate the NF-κB reporter Jurkat cells.

  • Treat the cells with a dilution series of this compound for 1 hour.

  • Stimulate the cells to activate NF-κB signaling.

  • After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression.

  • For luciferase reporters, lyse the cells and measure luminescence. For GFP reporters, analyze the cells by flow cytometry.

  • Calculate the IC50 value of this compound for NF-κB inhibition.

Western Blot Analysis of CBM Pathway Proteins

This method is used to assess the effect of this compound on the cleavage of MALT1 substrates.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibodies against BCL10, RelB, A20, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat ABC-DLBCL cells with this compound or vehicle for a specified time.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to assess the inhibition of substrate cleavage.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of a MALT1 inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation biochem_assay MALT1 Protease Assay (Fluorogenic) ic50_determination Biochemical IC50 Determination biochem_assay->ic50_determination cell_activity Cellular MALT1 Activity Assay ic50_determination->cell_activity cellular_ic50 Cellular IC50 Determination cell_activity->cellular_ic50 nfkb_assay NF-κB Reporter Assay western_blot Western Blot (Substrate Cleavage) nfkb_assay->western_blot cell_viability Cell Viability/ Proliferation Assay western_blot->cell_viability xenograft_model ABC-DLBCL Xenograft Model cell_viability->xenograft_model cellular_ic50->nfkb_assay efficacy_study Tumor Growth Inhibition Study xenograft_model->efficacy_study start Compound Synthesis (this compound) start->biochem_assay

Workflow for MALT1 Inhibitor Characterization.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of MALT1 protease, demonstrating significant activity in both biochemical and cellular assays. Its ability to disrupt the constitutively active CBM signaling pathway in cancer cells highlights its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of this compound and other novel MALT1 inhibitors, facilitating further research and development in this promising area of cancer therapy.

References

Preclinical Profile of (R)-MLT-985: A Potent and Selective MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-MLT-985 has emerged as a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of signaling pathways crucial for the survival and proliferation of certain cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Efficacy and Potency

This compound demonstrates significant potency in inhibiting the protease activity of MALT1 and its downstream signaling pathways. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

Assay Target/EndpointCell Line / SystemIC50 Value
MALT1 Protease InhibitionBiochemical Assay3 nM[1][2][3][4][5]
MALT1-dependent IL-2 ProductionJurkat T-cells20 nM[1][2][4][5]
Inhibition of Human PBMC IL-2 ReleaseHuman PBMCs0.5 µM[4]
Growth InhibitionOCI-Ly3 (CARD11 mutant ABC-DLBCL)Effective at 19.5-10000 nM (24h)[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineTreatment RegimenOutcome
XenograftOCI-Ly3 (CARD11-mutant ABC-DLBCL)30 mg/kg, p.o., twice dailyTumor growth inhibition[3]
XenograftOCI-Ly3 (CARD11-mutant ABC-DLBCL)30 mg/kg, i.g., starting day 13 post-engraftmentProlonged survival (median survival of 41 days)[3]

Mechanism of Action: Targeting the CBM Signaling Pathway

This compound functions as a selective, allosteric inhibitor of the MALT1 protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB signaling pathway downstream of antigen receptors in lymphocytes. In certain B-cell malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), mutations in components of this pathway, like CARD11, lead to constitutive activation of the CBM complex and subsequent MALT1-dependent pro-survival signaling. This compound binds to an allosteric site on MALT1, inhibiting its proteolytic activity and thereby blocking the cleavage of its substrates, which ultimately suppresses the aberrant signaling that drives cancer cell proliferation.[1][2][3]

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_CBM CBM Complex Formation cluster_downstream Downstream Signaling Antigen_Receptor Antigen Receptor CARD11 CARD11 Antigen_Receptor->CARD11 BCL10 BCL10 CARD11->BCL10 associates with MALT1 MALT1 BCL10->MALT1 associates with NF_kB_Activation NF-κB Activation MALT1->NF_kB_Activation proteolytic activation Cell_Survival_Proliferation Cell Survival & Proliferation NF_kB_Activation->Cell_Survival_Proliferation R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition

Figure 1: Simplified signaling pathway of MALT1 and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

MALT1 Protease Biochemical Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of MALT1.

Methodology:

  • Enzyme and Substrate: Recombinant MALT1 protease is used as the enzyme source. A fluorogenic substrate, such as Ac-LRSR-AMC, is utilized, which upon cleavage by MALT1, releases a fluorescent signal.

  • Assay Conditions: The assay is typically performed in a 96- or 384-well plate format. A reaction buffer containing MES, NaCl, saccharose, CHAPS, sodium citrate, and DTT at a physiological pH is prepared.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations in DMSO and then further diluted in the assay buffer.

  • Reaction Initiation and Measurement: The MALT1 enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Analysis: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MALT1_Biochemical_Assay_Workflow A Prepare Recombinant MALT1 Enzyme D Pre-incubate MALT1 with This compound A->D B Prepare Fluorogenic Substrate (e.g., Ac-LRSR-AMC) E Initiate Reaction with Substrate B->E C Serially Dilute This compound C->D D->E F Measure Fluorescence Over Time E->F G Calculate IC50 Value F->G

Figure 2: Workflow for the MALT1 protease biochemical assay.

IL-2 Reporter Gene Assay in Jurkat T-cells

Objective: To assess the cellular potency of this compound in a MALT1-dependent signaling pathway.

Methodology:

  • Cell Line: Jurkat T-cells, which are stably transfected with a reporter construct containing the firefly luciferase gene under the control of the human IL-2 promoter, are used.

  • Cell Culture and Plating: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. For the assay, cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a defined period.

  • Stimulation: T-cell receptor signaling is stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the MALT1 pathway and induce IL-2 promoter-driven luciferase expression.

  • Lysis and Luminescence Measurement: After stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to control wells, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

OCI-Ly3 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a relevant cancer model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Cell Line: OCI-Ly3, a human ABC-DLBCL cell line with a CARD11 mutation leading to constitutive MALT1 activation, is used.

  • Tumor Implantation: OCI-Ly3 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage (p.o.) or intraperitoneal injection (i.g.), at a specified dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle alone.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored. The study continues for a predetermined period or until tumors in the control group reach a specified size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.

Xenograft_Model_Workflow A Subcutaneous Injection of OCI-Ly3 Cells into Mice B Tumor Growth to Palpable Size A->B C Randomization of Mice into Treatment & Control Groups B->C D Oral Administration of This compound (Treatment) or Vehicle (Control) C->D E Monitor Tumor Volume & Animal Health D->E F Data Analysis: Tumor Growth Inhibition & Survival E->F

Figure 3: General workflow for the OCI-Ly3 xenograft model study.

Selectivity Profile

This compound has demonstrated excellent selectivity for MALT1 over other proteases. In a panel of 23 human proteases, including cysteine proteases like Caspase 3 and Cathepsins B, C, K, L, and S, this compound showed no significant inhibition (IC50 > 10 µM for all).[4] This high selectivity is a critical attribute, suggesting a lower potential for off-target effects.

Conclusion

The preclinical data for this compound strongly support its development as a potent, selective, and orally bioavailable inhibitor of MALT1. Its demonstrated efficacy in both in vitro and in vivo models of MALT1-dependent cancers, particularly ABC-DLBCL, highlights its therapeutic potential. The detailed methodologies provided in this guide offer a framework for further research and development of this promising anti-cancer agent.

References

(R)-MLT-985: A Comprehensive Technical Guide on its Therapeutic Potential in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, a key driver of NF-κB activation in certain B-cell malignancies, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). By inhibiting the proteolytic activity of MALT1, this compound effectively downregulates the NF-κB signaling pathway, leading to the suppression of tumor cell growth and survival. Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in in vitro and in vivo models of ABC-DLBCL, highlighting its promise as a targeted therapeutic agent for this aggressive and often chemoresistant lymphoma subtype. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols related to the therapeutic potential of this compound in B-cell malignancies.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the Activated B-Cell-like (ABC) subtype being associated with a poorer prognosis due to its aggressive nature and resistance to standard chemoimmunotherapy.[1][2] A hallmark of ABC-DLBCL is the chronic activation of the NF-κB signaling pathway, which is essential for the survival and proliferation of the malignant B-cells.[1][3] This constitutive NF-κB activity is frequently driven by mutations in components of the B-cell receptor (BCR) signaling pathway, leading to the assembly and activation of the CARD11-BCL10-MALT1 (CBM) complex.[1]

MALT1, a paracaspase, is the effector molecule of the CBM complex.[4] Upon activation, MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and cleaves other substrates like BCL10 and RelB to promote NF-κB activation.[4] This central role of MALT1 in driving lymphomagenesis in ABC-DLBCL makes it a compelling therapeutic target.[1][5]

This compound is a novel, potent, and highly selective allosteric inhibitor of MALT1 protease activity.[6][7] Its development represents a significant advancement in the pursuit of targeted therapies for MALT1-dependent B-cell malignancies. This guide will detail the preclinical evidence supporting the therapeutic potential of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MALT1 protease.[6][7] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents substrate binding or catalytic activity. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site inhibitors.

The primary mechanism of action of this compound involves the following steps:

  • Binding to MALT1: this compound binds to an allosteric pocket on the MALT1 protein.

  • Inhibition of Proteolytic Activity: This binding event prevents the MALT1 protease from cleaving its substrates, including key regulators of the NF-κB pathway.[6]

  • Suppression of NF-κB Signaling: By blocking MALT1's function, this compound effectively shuts down the aberrant NF-κB signaling that is characteristic of ABC-DLBCL.[6][7]

  • Induction of Apoptosis and Inhibition of Proliferation: The downregulation of NF-κB signaling leads to the decreased expression of pro-survival and proliferative genes, ultimately resulting in apoptosis and the inhibition of tumor cell growth.[6]

Signaling Pathway Diagram

MALT1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NFkB NF-κB MALT1->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits MLT985 This compound MLT985->MALT1 Inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound
AssayCell Line / SystemIC50 / EC50Reference
MALT1 Protease ActivityBiochemical Assay3 nM[6]
MALT1-dependent IL-2 SecretionJurkat Cells20 nM[8]
Growth InhibitionOCI-Ly3 (CARD11 mutant ABC-DLBCL)Not explicitly stated, but inhibits growth from 19.5 nM[6]
MALT1 Protease ActivityABC-DLBCL cellsInhibition observed from 10-1000 nM[6]
Table 2: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model
Animal ModelCell LineTreatmentOutcomeReference
XenograftOCI-Ly3 (CARD11-mutant)30 mg/kg, p.o., twice dailyTumor growth inhibition[6]
XenograftOCI-Ly330 mg/kg, i.g., starting day 13 post-engraftmentProlonged survival (median survival of 41 days)[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound, based on publicly available information.

MALT1 Protease Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of MALT1.

  • Enzyme: Recombinant human MALT1 protease.

  • Substrate: A fluorogenic peptide substrate specific for MALT1 (e.g., Ac-LRSR-AMC).

  • Procedure:

    • Recombinant MALT1 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The fluorescence generated by the cleavage of the substrate is measured using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the percentage of MALT1 inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based MALT1 Activity Assay

This assay assesses the ability of this compound to inhibit MALT1 activity within a cellular context.

  • Cell Lines: ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) or a reporter cell line (e.g., Jurkat T-cells engineered with a MALT1-dependent IL-2 reporter).

  • Procedure:

    • Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

    • For reporter assays, cells are stimulated to induce MALT1 activity (e.g., with PMA and ionomycin).

    • After a specific incubation period, the endpoint is measured. This could be:

      • Substrate Cleavage: Western blot analysis of endogenous MALT1 substrates like BCL10, CYLD, or RELB to assess their cleavage status.[6]

      • Reporter Gene Expression: Measurement of the reporter gene product (e.g., luciferase activity or IL-2 secretion).[8]

    • EC50 values are determined by analyzing the dose-dependent inhibition of the measured endpoint.

Cell Proliferation and Viability Assays

These assays evaluate the impact of this compound on the growth and survival of B-cell malignancy cell lines.

  • Cell Lines: A panel of B-cell lymphoma cell lines, including ABC-DLBCL (e.g., OCI-Ly3, HBL-1, TMD8) and GCB-DLBCL subtypes for selectivity assessment.

  • Procedure:

    • Cells are plated in multi-well plates and exposed to serial dilutions of this compound.

    • After an incubation period (e.g., 72-96 hours), cell viability or proliferation is assessed using standard methods such as:

      • MTS/MTT Assay: Measures mitochondrial metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the resulting dose-response curves.

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.

  • Cell Line: An appropriate human ABC-DLBCL cell line, such as OCI-Ly3, which has a CARD11 mutation rendering it dependent on MALT1 signaling.[6]

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The treatment group receives this compound via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.[6] The control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored throughout the study.

    • The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth between the treated and control groups. Survival studies may also be conducted.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical MALT1 Inhibition Assay cell_assay Cell-Based MALT1 Activity Assay biochem_assay->cell_assay Confirm Cellular Activity prolif_assay Cell Proliferation Assay cell_assay->prolif_assay Assess Anti-proliferative Effect xenograft ABC-DLBCL Xenograft Model prolif_assay->xenograft Evaluate In Vivo Efficacy pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd Determine Drug Exposure & Target Engagement start Compound This compound start->biochem_assay

Caption: Preclinical experimental workflow for the evaluation of this compound.

Future Directions and Clinical Perspective

The robust preclinical data for this compound strongly support its further development as a therapeutic agent for B-cell malignancies, particularly ABC-DLBCL. While no clinical trials have been specifically reported for this compound, other MALT1 inhibitors are currently undergoing clinical evaluation, which will provide valuable insights into the safety and efficacy of this class of drugs in humans.

Future research on this compound will likely focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents (e.g., BTK inhibitors, BCL2 inhibitors) or standard chemotherapy to enhance anti-tumor activity and overcome potential resistance mechanisms.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to MALT1 inhibition. This could include specific genetic mutations in the BCR and NF-κB pathways.

  • Expansion to Other B-cell Malignancies: Exploring the therapeutic potential of this compound in other B-cell lymphomas that exhibit MALT1 dependency.

  • Clinical Trials: The progression of this compound or similar MALT1 inhibitors into clinical trials will be a critical step in determining their therapeutic value in patients with B-cell malignancies.

Conclusion

This compound is a promising, potent, and selective allosteric MALT1 inhibitor with a clear mechanism of action and compelling preclinical efficacy in models of ABC-DLBCL. By targeting a key node in the oncogenic NF-κB signaling pathway, this compound represents a highly rational and targeted therapeutic strategy for this difficult-to-treat B-cell malignancy. The data summarized in this technical guide provide a strong foundation for the continued investigation and clinical development of this compound as a novel treatment for patients with MALT1-dependent B-cell cancers.

References

(R)-MLT-985: A Novel Allosteric MALT1 Inhibitor for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases represent a significant and growing global health challenge. The intricate signaling pathways that govern immune cell activation and differentiation are key targets for therapeutic intervention. One such promising target is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). (R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the MALT1 protease. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in autoimmune disease research. We present key preclinical data, detailed experimental protocols, and visualizations of the underlying biological pathways to support further investigation and drug development efforts in this area.

Introduction to MALT1 in Autoimmunity

MALT1 is a critical scaffolding protein and cysteine protease that plays a central role in T-cell and B-cell receptor signaling pathways.[1] Upon immune receptor engagement, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the transcription factor NF-κB.[2][3][4] NF-κB, in turn, orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines that drive the differentiation and function of effector T-cell subsets such as T-helper 1 (Th1) and Th17 cells.[5][6][7] Dysregulation of MALT1 activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it an attractive therapeutic target.[1][8]

This compound: A Potent and Selective Allosteric MALT1 Inhibitor

This compound is a small molecule that acts as an allosteric inhibitor of MALT1's proteolytic activity.[9] This mechanism of action offers high selectivity and avoids some of the potential off-target effects associated with active-site inhibitors.[10]

Potency and Selectivity

This compound has demonstrated high potency in biochemical and cellular assays. While specific data in autoimmune models is still emerging, its activity in other contexts highlights its potential.

Assay This compound IC50 Reference
MALT1 Protease Inhibition (biochemical)3 nM[7]
MALT1-dependent IL-2 production in Jurkat T-cells20 nM[7]
Human PBMC IL-2 Release0.5 µM[9]

Mechanism of Action in Autoimmune Disease

The therapeutic potential of this compound in autoimmune diseases stems from its ability to modulate the activity of key immune cells involved in the inflammatory cascade. By inhibiting MALT1, this compound can suppress the activation, proliferation, and pro-inflammatory cytokine production of T-cells, B-cells, and macrophages.

MALT1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of MALT1 in T-cell receptor (TCR) signaling and the downstream consequences of its inhibition.

MALT1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_CBM CBM Complex Formation cluster_NFkB NF-κB Activation cluster_Downstream Downstream Effects TCR TCR Engagement PKC PKCθ TCR->PKC Antigen Presentation CARMA1 CARMA1 PKC->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-2, IFNγ, TNFα, IL-17) NFkB->Cytokines Th_Diff Th1/Th17 Differentiation NFkB->Th_Diff Proliferation T-Cell Proliferation NFkB->Proliferation Inhibitor This compound Inhibitor->MALT1 Allosteric Inhibition

MALT1 Signaling Cascade in T-Cell Activation.
Preclinical Evidence in Autoimmune Models

Studies using potent and selective allosteric MALT1 inhibitors in preclinical models of autoimmune disease have shown promising results.

Allosteric MALT1 inhibitors have been shown to suppress key functions of various immune cells implicated in autoimmunity.

Cell Type Effect of MALT1 Inhibition Key Cytokines Inhibited Reference
Human T-CellsSuppression of activation and proliferationIFNγ, IL-2, TNFα, IL-17A
Human B-CellsAttenuation of proliferation-
Human Monocyte-derived MacrophagesSuppression of pro-inflammatory cytokine production-

Oral administration of a selective allosteric MALT1 inhibitor demonstrated significant efficacy in a rat model of rheumatoid arthritis.

Treatment Regimen Key Findings Reference
Prophylactic and TherapeuticReduced disease severity and progression
Reduced synovial cytokine production

A critical finding from these studies is the potential to uncouple the desired anti-inflammatory effects from the reduction in regulatory T-cells (Tregs), which has been a concern with MALT1 inhibition. This suggests a therapeutic window for achieving efficacy without compromising immune homeostasis.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in relevant preclinical models.

In Vitro T-Cell Proliferation and Cytokine Production Assay

This workflow outlines the steps to assess the in vitro efficacy of a MALT1 inhibitor.

In_Vitro_Workflow start Isolate Human PBMCs t_cell_isolation Purify CD4+ T-Cells start->t_cell_isolation plating Plate T-Cells t_cell_isolation->plating treatment Treat with this compound (dose-response) plating->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation incubation Incubate for 24-72 hours stimulation->incubation analysis Analyze incubation->analysis proliferation Assess Proliferation (e.g., CFSE dilution) analysis->proliferation cytokines Measure Cytokine Production (e.g., ELISA, Flow Cytometry) analysis->cytokines

Workflow for In Vitro T-Cell Assays.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Purify CD4+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate purified T-cells in 96-well plates at a density of 1 x 105 cells/well in complete RPMI-1640 medium.

  • Inhibitor Treatment: Treat cells with a dose-range of this compound or vehicle control for 1 hour prior to stimulation.

  • T-Cell Stimulation: Stimulate T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Proliferation Assessment: After 72 hours, assess T-cell proliferation by flow cytometry using a proliferation dye such as CFSE or by measuring [3H]-thymidine incorporation.

  • Cytokine Analysis: After 24-48 hours, collect supernatants and measure the concentration of key cytokines (IFNγ, IL-2, TNFα, IL-17A) using ELISA or a multiplex bead-based immunoassay. Intracellular cytokine staining followed by flow cytometry can also be performed.

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is a well-established and widely used model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.

Methodology:

  • Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of female Lewis rats on day 0. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.

  • Treatment: Administer this compound or vehicle control orally, once daily, starting from the day of the first immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

  • Clinical Assessment: Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Assign a clinical score to each paw.

  • Histopathological Analysis: At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.

Therapeutic Rationale and Future Directions

The inhibition of MALT1 by this compound presents a compelling therapeutic strategy for autoimmune diseases. The logical relationship between MALT1 inhibition and its therapeutic effects is summarized below.

Therapeutic_Rationale Autoimmune_Disease Autoimmune Disease Pathogenesis Immune_Dysregulation Dysregulated Immune Cell Activation (T-cells, B-cells, Macrophages) Autoimmune_Disease->Immune_Dysregulation is driven by MALT1_Hyperactivation MALT1 Hyperactivation Immune_Dysregulation->MALT1_Hyperactivation involves MALT1_Inhibition MALT1 Protease Inhibition R_MLT_985 This compound R_MLT_985->MALT1_Inhibition causes Reduced_NFkB Reduced NF-κB Signaling MALT1_Inhibition->Reduced_NFkB leads to Reduced_Cytokines Decreased Pro-inflammatory Cytokine Production Reduced_NFkB->Reduced_Cytokines results in Reduced_Differentiation Inhibition of Th1/Th17 Differentiation Reduced_NFkB->Reduced_Differentiation results in Therapeutic_Effect Amelioration of Autoimmune Pathology Reduced_Cytokines->Therapeutic_Effect contributes to Reduced_Differentiation->Therapeutic_Effect contributes to

Therapeutic Rationale for MALT1 Inhibition.

Future research should focus on further characterizing the efficacy and safety profile of this compound in a broader range of autoimmune disease models. Investigating the optimal dosing regimen to maximize therapeutic benefit while minimizing any potential impact on Treg function will be crucial for its clinical translation. Furthermore, exploring combination therapies with other immunomodulatory agents may offer synergistic effects and improved clinical outcomes.

Conclusion

This compound is a promising MALT1 inhibitor with the potential to be a valuable tool for autoimmune disease research and a candidate for the development of a novel class of therapeutics. Its potent and selective allosteric mechanism of action, coupled with encouraging preclinical data for similar MALT1 inhibitors, provides a strong rationale for its further investigation. This technical guide offers a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols for (R)-MLT-985 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a key role in NF-κB signaling pathways essential for the proliferation and survival of certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar MALT1 inhibitors.

Introduction

The CARD11-BCL10-MALT1 (CBM) complex is a crucial signaling hub that links antigen receptor activation to downstream pathways, most notably the canonical NF-κB pathway. In certain malignancies like ABC-DLBCL, mutations in components of this pathway, such as CARD11, lead to constitutive MALT1 activation, promoting cell survival and proliferation. As a cysteine protease, MALT1's enzymatic activity is a prime target for therapeutic intervention. This compound has been identified as a highly potent inhibitor of MALT1 with an IC50 of 3 nM in biochemical assays. This document outlines the methodologies to assess its inhibitory potential through biochemical and cell-based assays.

Data Presentation

The following tables summarize the in vitro activity of this compound across various assays.

Assay TypeTarget/Cell LineParameterValueReference(s)
Biochemical Protease ActivityRecombinant MALT1IC503 nM[1][2]
IL-2 Reporter Gene AssayJurkat T-cellsIC5020 nM[1]
Cell Growth InhibitionOCI-Ly3EC500.12 µM[2]
Human PBMC IL-2 ReleaseHuman PBMCsIC500.5 µM[1]

Signaling Pathway

The CBM complex is essential for T-cell and B-cell receptor signaling. Upon receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11, leading to a conformational change that allows the recruitment of BCL10 and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which leads to the activation of the IKK complex and subsequent activation of the NF-κB pathway. MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR TCR / BCR PKC PKC TCR_BCR->PKC Antigen Stimulation CARD11_inactive CARD11 (inactive) PKC->CARD11_inactive Phosphorylation CARD11_active CARD11 (active) CARD11_inactive->CARD11_active CBM_complex CBM Complex CARD11_active->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment A20_RelB A20, RelB (NF-κB inhibitors) CBM_complex->A20_RelB Proteolytic Cleavage (Inactivation) IKK IKK Complex TRAF6->IKK Activation NFkB_complex p50/p65-IκB IKK->NFkB_complex Phosphorylation of IκB NFkB_active p50/p65 NFkB_complex->NFkB_active IκB Degradation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression Translocation R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition MALT1_Biochemical_Workflow start Start prep_reagents Prepare Assay Buffer, This compound dilutions, and MALT1 enzyme start->prep_reagents add_inhibitor Add this compound dilutions to 384-well plate prep_reagents->add_inhibitor add_enzyme Add recombinant MALT1 to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate for 60 min at room temperature add_enzyme->pre_incubate add_substrate Add fluorogenic substrate (e.g., Ac-LRSR-AMC) pre_incubate->add_substrate read_fluorescence Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) add_substrate->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze end End analyze->end OCI_Ly3_Proliferation_Workflow start Start culture_cells Culture OCI-Ly3 cells start->culture_cells seed_cells Seed cells in a 96-well white plate culture_cells->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate equilibrate_plate Equilibrate plate to room temperature incubate->equilibrate_plate add_reagent Add CellTiter-Glo® Reagent equilibrate_plate->add_reagent lyse_cells Mix to induce cell lysis add_reagent->lyse_cells stabilize Incubate for 10 min to stabilize signal lyse_cells->stabilize read_luminescence Measure luminescence stabilize->read_luminescence analyze Calculate EC50 values read_luminescence->analyze end End analyze->end Jurkat_IL2_Workflow start Start culture_cells Culture Jurkat-IL-2-Luc reporter cells start->culture_cells seed_cells Seed cells in a 96-well white plate culture_cells->seed_cells pre_incubate Pre-incubate with this compound dilutions for 30 min seed_cells->pre_incubate stimulate_cells Stimulate cells with PMA and Ionomycin pre_incubate->stimulate_cells incubate Incubate for 6 hours stimulate_cells->incubate add_luciferase_reagent Add Luciferase Assay Reagent incubate->add_luciferase_reagent read_luminescence Measure luminescence add_luciferase_reagent->read_luminescence analyze Calculate IC50 values read_luminescence->analyze end End analyze->end

References

Application Notes and Protocols for (R)-MLT-985 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] MALT1 is a critical downstream effector in the B-cell receptor (BCR) and NF-κB signaling pathways, which are constitutively active in certain B-cell malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[3][4] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models by inhibiting the aberrant CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This document provides a detailed protocol for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model using the OCI-Ly3 human ABC-DLBCL cell line.

Introduction to MALT1 Inhibition in ABC-DLBCL

ABC-DLBCL is an aggressive form of non-Hodgkin lymphoma characterized by chronic B-cell receptor signaling and constitutive activation of the NF-κB pathway, which drives tumor cell proliferation and survival.[3][4] The CBM complex, consisting of CARD11, BCL10, and MALT1, is a key node in this pathway.[5] In many ABC-DLBCL cases, gain-of-function mutations in pathway components, such as CARD11, render the cells dependent on MALT1 protease activity.[6] MALT1 cleaves and inactivates negative regulators of NF-κB, such as BCL10, CYLD, and RELB, thereby sustaining pro-survival signaling.[4][7] this compound allosterically inhibits this protease function, leading to the suppression of NF-κB signaling, cell cycle arrest, and potent tumor growth inhibition in MALT1-dependent lymphoma models.[1][7]

Signaling Pathway

The diagram below illustrates the central role of the CARD11/BCL10/MALT1 (CBM) complex in the NF-κB signaling pathway in ABC-DLBCL and the mechanism of action for this compound. Upon B-cell receptor (BCR) stimulation, Protein Kinase C beta (PKCβ) phosphorylates CARD11, leading to the assembly of the CBM complex. This complex recruits TRAF6, which ultimately activates the IKK complex to phosphorylate IκBα, freeing NF-κB to translocate to the nucleus and promote the expression of survival genes. The protease activity of MALT1 further amplifies this signal by cleaving negative regulators. This compound inhibits this protease activity.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PKC PKCβ BCR->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 MALT1 MALT1 NegReg Negative Regulators (e.g., BCL10, CYLD) MALT1->NegReg Cleavage & Inactivation CBM CBM Complex TRAF6 TRAF6 CBM->TRAF6 Recruitment IKK IKK Complex TRAF6->IKK Activation NFKB_IKB NF-κB / IκBα IKK->NFKB_IKB Phosphorylation of IκBα NFKB NF-κB NFKB_IKB->NFKB Release Transcription Gene Transcription (Proliferation, Survival) NFKB->Transcription Translocation RMLT985 This compound RMLT985->MALT1 Inhibition

Caption: MALT1 signaling pathway in ABC-DLBCL.

Data Presentation

The following tables summarize representative quantitative data from in vivo xenograft studies evaluating MALT1 inhibitors in the OCI-Ly3 model.

Table 1: Anti-Tumor Efficacy of MALT1 Inhibitor in OCI-Ly3 Xenograft Model

Treatment GroupDay 0 (Mean Tumor Volume ± SEM, mm³)Day 14 (Mean Tumor Volume ± SEM, mm³)Percent Tumor Growth Inhibition (%TGI)
Vehicle Control155 ± 211250 ± 180N/A
MALT1 Inhibitor (30 mg/kg, BID)152 ± 19255 ± 3592%[7]

%TGI is calculated at the end of the treatment period (Day 14) relative to the vehicle control group. Data is representative based on published results for a similar MALT1 inhibitor (ABBV-MALT1).[7]

Table 2: Pharmacodynamic Biomarker Modulation

BiomarkerTissueVehicle ControlMALT1 Inhibitor (30 mg/kg, single dose)Fold Change
Uncleaved BCL10TumorNormalized to 1.02.5↑ 2.5x[7]
Human IL-10SerumHighSignificantly Decreased↓[7]

Pharmacodynamic effects were measured 12 hours post-dose.[7]

Experimental Protocols

OCI-Ly3 Cell Culture
  • Cell Line: OCI-Ly3 (human ABC-DLBCL with CARD11 mutation).

  • Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL. Ensure cell viability is >95% by Trypan Blue exclusion before implantation.

Subcutaneous Xenograft Model Establishment
  • Animal Model: Female severe combined immunodeficient (SCID) or NOD-SCID Gamma (NSG) mice, 6-8 weeks old.

  • Cell Preparation:

    • Harvest OCI-Ly3 cells during their exponential growth phase.

    • Centrifuge cells and resuspend the pellet in sterile, serum-free RPMI-1640 or PBS.

    • Perform a cell count and viability check.

    • On ice, mix the cell suspension with Matrigel® Basement Membrane Matrix (High Concentration) at a 1:1 (v/v) ratio.[8]

    • The final injection suspension should contain 10 x 10⁶ viable OCI-Ly3 cells in a total volume of 100-200 µL per mouse.[9]

  • Implantation Procedure:

    • Anesthetize the mouse using isoflurane.

    • Subcutaneously inject the 100-200 µL cell/Matrigel suspension into the right flank of each mouse using a 27-gauge needle.

    • Monitor the animals for recovery and general health.

This compound Dosing and Efficacy Evaluation
  • Tumor Growth Monitoring:

    • Begin caliper measurements 3-4 days post-implantation.

    • Measure tumor length (L) and width (W) 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.[10]

  • Study Initiation and Dosing:

    • When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Preparation: For hydrophobic compounds like this compound, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[11] Prepare fresh daily.

    • This compound Formulation: Calculate the required amount of this compound for a 30 mg/kg dose. First, dissolve the compound in DMSO, then add PEG300 and Tween-80, vortexing to mix. Finally, add saline and vortex thoroughly to create a uniform suspension.

    • Administration: Administer the formulated this compound or vehicle control via oral gavage (p.o.) at a volume of 10 mL/kg, twice daily (BID), for 14-21 consecutive days.[7]

  • Endpoints and Analysis:

    • Tumor Volume: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.

    • Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).

    • Pharmacodynamics (Optional Satellite Group):

      • At desired time points (e.g., 12 hours after the first or last dose), euthanize a subset of mice.[7]

      • Collect blood via cardiac puncture for serum separation and analysis of human IL-10 levels by ELISA.

      • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent Western blot analysis of MALT1 substrates (e.g., uncleaved BCL10).

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the in vivo xenograft study.

Xenograft_Workflow cluster_treatment Treatment Phase (14-21 Days) cluster_analysis Data Analysis cell_culture 1. OCI-Ly3 Cell Culture (Exponential Growth Phase) cell_prep 2. Cell Harvest & Preparation (10x10^6 cells in 1:1 Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation (NSG Mice, Right Flank) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Caliper Measurements) implantation->tumor_growth randomization 5. Randomization (Tumor Volume ≈ 150 mm³) tumor_growth->randomization vehicle_group Vehicle Control Group (Oral Gavage, BID) randomization->vehicle_group drug_group This compound Group (30 mg/kg, Oral Gavage, BID) randomization->drug_group monitoring 6. Monitor Tumor Volume & Body Weight vehicle_group->monitoring drug_group->monitoring endpoint 7. End of Study (Euthanasia) monitoring->endpoint efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) endpoint->efficacy_analysis pd_analysis Pharmacodynamic Analysis (Serum IL-10, Tumor BCL10) endpoint->pd_analysis

Caption: In vivo xenograft experimental workflow.

References

Application Notes and Protocols for (R)-MLT-985 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen and B-cell receptor engagement through the CARD11-BCL10-MALT1 (CBM) signalosome complex. Dysregulation of this pathway is a hallmark of certain B-cell malignancies, making MALT1 an attractive therapeutic target.[1][2] this compound has demonstrated efficacy in preclinical models of B-cell lymphoma by suppressing aberrant CBM complex signaling.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound in mice, along with detailed protocols for its use in xenograft models.

Mechanism of Action

This compound functions as a selective allosteric inhibitor of MALT1 with a reported IC50 value of 3 nM.[1] By binding to an allosteric site, it modulates the protein's conformation, thereby inhibiting its proteolytic activity. This, in turn, prevents the cleavage of MALT1 substrates such as BCL10, CYLD, and RELB, which are essential for the downstream activation of the NF-κB pathway.[1] The inhibition of this signaling cascade ultimately leads to decreased proliferation and survival of MALT1-dependent cancer cells.[1]

Data Presentation

In Vivo Efficacy of this compound in OCI-Ly3 Xenograft Model
ParameterValueReference
Animal Model OCI-Ly3 tumor xenograft mice[1]
Dosage 30 mg/kg[1]
Administration Route Oral gavage (i.g. or p.o.)[1]
Dosing Frequency Twice daily[1]
Treatment Start Day 13 post-engraftment[1]
Observed Effect Prolonged survival, inhibition of tumor growth[1]
Median Survival 41 days[1]

Note: Specific pharmacokinetic parameters for this compound in mice, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available. Researchers should consider conducting their own pharmacokinetic studies to determine these parameters in their specific mouse strain and experimental conditions.

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a formulation of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). Note: The exact vehicle for this compound has not been explicitly reported. A suspension in an aqueous vehicle like CMC is a common and appropriate choice for oral gavage of poorly water-soluble compounds in preclinical studies.

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile gavage needles (20-22 gauge, with a ball tip)

  • Sterile syringes

Protocol:

  • Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the desired dose (30 mg/kg). For example, for a 20g mouse, the dose would be 0.6 mg. If the dosing volume is 10 mL/kg (0.2 mL for a 20g mouse), the concentration of the formulation should be 3 mg/mL.

  • Weigh the appropriate amount of this compound powder.

  • If necessary, gently grind the powder using a mortar and pestle to ensure a fine, uniform particle size for better suspension.

  • Prepare the chosen vehicle solution (e.g., 0.5% CMC in sterile water).

  • Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.

  • Continue stirring until a homogenous suspension is achieved. A brief sonication or homogenization may aid in achieving a uniform suspension.

  • Visually inspect the suspension for any large aggregates before administration.

  • The formulation should be prepared fresh daily.

OCI-Ly3 Xenograft Mouse Model Protocol

Objective: To establish a subcutaneous OCI-Ly3 xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • OCI-Ly3 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 20% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (optional, but recommended to improve tumor take rate)

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • This compound formulation (prepared as described above)

  • Vehicle control

Protocol:

  • Cell Culture: Culture OCI-Ly3 cells according to standard protocols. Ensure the cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation for Injection:

    • Harvest the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with sterile PBS and centrifuge again.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Administration:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (30 mg/kg) or vehicle control via oral gavage twice daily.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Signaling cluster_cbm CBM Signalosome cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor Action AntigenReceptor Antigen Receptor (BCR/TCR) PKC PKCβ/θ AntigenReceptor->PKC CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Binding TRAF6 TRAF6 MALT1->TRAF6 Scaffolding SubstrateCleavage Substrate Cleavage (BCL10, CYLD, RELB) MALT1->SubstrateCleavage Proteolytic Activity IKK_Complex IKK Complex TRAF6->IKK_Complex NFkB NF-κB Activation IKK_Complex->NFkB R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition

Caption: CARD11-BCL10-MALT1 (CBM) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Culture OCI-Ly3 Cells CellImplantation 2. Subcutaneous Implantation in Mice CellCulture->CellImplantation TumorGrowth 3. Monitor Tumor Growth CellImplantation->TumorGrowth Randomization 4. Randomize Mice TumorGrowth->Randomization Treatment 5. Administer this compound (30 mg/kg, p.o., BID) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: Experimental workflow for evaluating this compound efficacy in a murine xenograft model.

References

Application Notes and Protocols for (R)-MLT-985 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of (R)-MLT-985 in Dimethyl Sulfoxide (DMSO) for use in research settings. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental needs.

Introduction

This compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[4][5] Aberrant MALT1 activity is implicated in certain types of cancers, particularly B-cell malignancies, making it a key therapeutic target.[1][6] These notes provide essential information for the effective use of this compound in laboratory research.

Physicochemical Properties and Solubility

This compound is a solid at room temperature. For most in vitro applications, DMSO is the recommended solvent.

Table 1: Solubility of this compound in DMSO

ParameterValueNotes
Solubility in DMSO 100 mg/mLEquivalent to 223.08 mM.
Dissolution Aid Ultrasonic treatment is recommended.Sonication can facilitate the dissolution process.
Solvent Condition Use newly opened, anhydrous DMSO.DMSO is hygroscopic; absorbed water can significantly decrease the solubility of this compound.

Preparation of Stock Solutions

It is crucial to use high-purity, anhydrous DMSO to prepare stock solutions of this compound. The following table provides calculations for preparing common stock concentrations.

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound (for 1 mL)Mass of this compound (for 5 mL)Mass of this compound (for 10 mL)
1 mM 0.448 mg2.24 mg4.48 mg
5 mM 2.24 mg11.2 mg22.4 mg
10 mM 4.48 mg22.4 mg44.8 mg

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh 4.48 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Experimental Protocols

The following is a general protocol for treating cultured cells with this compound. This protocol should be adapted based on the specific cell line and experimental design.

Protocol: Inhibition of MALT1 Activity in Cultured Cells

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Preparation of Working Solution: Dilute the this compound DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours). Incubation times and concentrations may need to be optimized. Typical effective concentrations can range from 10 nM to 1000 nM.[1]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for MALT1 substrates (e.g., BCL10, CYLD, RelB), or analysis of NF-κB pathway activation.[1]

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of MALT1 protease activity. The CARD11-BCL10-MALT1 (CBM) complex is a critical signaling hub that links antigen receptor engagement to downstream inflammatory and proliferative pathways.

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_CBM CBM Complex Assembly cluster_downstream Downstream Signaling cluster_output Cellular Response TCR TCR/BCR Engagement CARD11 CARD11 TCR->CARD11 Activates BCL10 BCL10 CARD11->BCL10 Recruits MALT1 MALT1 BCL10->MALT1 Binds to NFkB NF-κB Activation MALT1->NFkB JNK JNK Activation MALT1->JNK mTORC1 mTORC1 Activation MALT1->mTORC1 Proliferation Cell Proliferation & Survival NFkB->Proliferation Cytokine Cytokine Production NFkB->Cytokine JNK->Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor->MALT1 Inhibits Protease Activity

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution in DMSO working Prepare Working Solutions in Cell Culture Medium stock->working cells Seed Cells in Multi-well Plates treat Treat Cells with this compound and Vehicle Control cells->treat working->treat incubate Incubate for Desired Time Period treat->incubate harvest Harvest Cells incubate->harvest downstream Downstream Analysis (e.g., Viability, Western Blot) harvest->downstream

Caption: General Experimental Workflow for this compound Cell-Based Assays.

References

Application Notes and Protocols: (R)-MLT-985 Stock Solution Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of (R)-MLT-985 stock solutions to ensure their stability and integrity for research applications. This compound is a potent and selective allosteric MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitor with an IC50 of 3 nM.[1][2][3] It is a valuable tool for studying MALT1-driven signaling pathways, particularly in the context of B-cell malignancies and inflammatory diseases.[3][4]

Data Summary: Storage Conditions and Stability

Proper storage is critical to maintain the potency and reliability of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its stock solutions.

Table 1: this compound Solid Form Storage and Stability

Storage TemperatureDurationAdditional Notes
-20°CUp to 3 yearsRecommended for long-term storage.[2]
4°CUp to 2 yearsSuitable for intermediate-term storage.[2]
0 - 4°CDays to weeksFor short-term storage.[5]
Room TemperatureA few days/weeksStable during standard shipping.[2][5]

Table 2: this compound Stock Solution Storage and Stability

Storage TemperatureDurationRecommended Solvent
-80°C6 monthsDMSO
-20°C1 monthDMSO

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder (Molecular Weight: 448.27 g/mol )[5]

  • Anhydrous/molecular biology grade DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-warming: Allow the vial of this compound solid and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.48 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.[6][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6][7] Protect from light.[5]

Visualizations

Diagram 1: this compound Signaling Pathway Inhibition

MALT1_Pathway cluster_CBM CBM Complex CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NFkB NF-κB Activation MALT1->NFkB Proteolytic Cleavage of Substrates R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition

Caption: Inhibition of the MALT1 protease by this compound blocks NF-κB signaling.

Diagram 2: Recommended Workflow for this compound Stock Solution Handling

Stock_Solution_Workflow Start Receive this compound (Solid Powder) Store_Solid Store Solid at -20°C (Long-term) Start->Store_Solid Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_Aliquots_Long Store Aliquots at -80°C (≤ 6 months) Aliquot->Store_Aliquots_Long Store_Aliquots_Short Store Aliquots at -20°C (≤ 1 month) Aliquot->Store_Aliquots_Short Use_in_Experiment Use in Experiment Store_Aliquots_Long->Use_in_Experiment Store_Aliquots_Short->Use_in_Experiment

Caption: Workflow for handling and storing this compound to maintain compound integrity.

References

Application Notes and Protocols for (R)-MLT-985 in MALT1 Substrate Cleavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator in the activation of NF-κB signaling downstream of antigen and other receptors. MALT1 possesses a dual function: it acts as a scaffold protein and as a paracaspase, a unique arginine-specific cysteine protease.[1][2] Its proteolytic activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[3][4] (R)-MLT-985 is a potent, selective, and allosteric inhibitor of the MALT1 protease.[5][6][7] These application notes provide detailed protocols for utilizing this compound to study MALT1 substrate cleavage and its downstream cellular consequences.

Mechanism of Action

This compound functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 enzyme distinct from the active site. This binding event induces a conformational change that inhibits the protease's catalytic activity.[5][8] This prevents the cleavage of key MALT1 substrates that are involved in the regulation of NF-κB signaling and other cellular processes. Known substrates of MALT1 include BCL10, CYLD, RelB, and A20, among others.[1][2][5] By blocking the cleavage of these substrates, this compound effectively suppresses aberrant signaling from the CARD11/BCL10/MALT1 (CBM) complex, which is constitutively active in certain lymphoma subtypes.[1][5]

Data Presentation

Table 1: In Vitro Potency of this compound and Related Compounds
CompoundAssay TypeTargetIC50 (nM)Cell LineEC50/GI50 (µM)Reference
This compound BiochemicalMALT1 Protease3--[6]
This compound IL-2 ReporterMALT1-dependent IL-2-Jurkat0.02[6][7]
MLT-985BiochemicalMALT1 Protease3--[5][8]
MLT-985ProliferationOCI-Ly3-OCI-Ly30.12 (EC50)[5]
MLT-985ROS ProductionOCI-Ly3-OCI-Ly30.03 (IC50)[5]
MLT-985Growth in Soft AgarOCI-Ly3-OCI-Ly30.24 (IC50)[5]
MLT-985Growth in Soft AgarBJAB-BJAB> 10[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the MALT1 signaling pathway and a general workflow for evaluating this compound.

MALT1_Signaling_Pathway cluster_CBM CBM Complex Assembly cluster_MALT1_Functions MALT1 Dual Function cluster_Scaffold_Pathway Scaffolding Pathway cluster_Protease_Pathway Protease Pathway AntigenReceptor Antigen Receptor Stimulation CARD11 CARD11 AntigenReceptor->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits MALT1_Scaffold Scaffold Function MALT1->MALT1_Scaffold MALT1_Protease Protease Activity MALT1->MALT1_Protease TRAF6 TRAF6 MALT1_Scaffold->TRAF6 recruits Substrates Substrates (e.g., RelB, CYLD, A20) MALT1_Protease->Substrates cleaves IKK_Complex IKK Complex TRAF6->IKK_Complex activates NFkB_Activation NF-κB Activation & Gene Expression IKK_Complex->NFkB_Activation leads to Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cleaved_Substrates->NFkB_Activation modulates R_MLT_985 This compound R_MLT_985->MALT1_Protease inhibits

Caption: MALT1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays start Start: Hypothesis This compound inhibits MALT1 activity biochemical Biochemical MALT1 Cleavage Assay start->biochemical Step 1 cellular Cellular MALT1 Substrate Cleavage Assay biochemical->cellular Step 2 note1 Protocol 1: Fluorogenic MALT1 Protease Assay biochemical->note1 viability Cell Viability/ Proliferation Assay cellular->viability Step 3 note2 Protocol 2: Western Blot for Substrate Cleavage cellular->note2 downstream Downstream Signaling (e.g., NF-κB Reporter) viability->downstream Step 4 note3 Protocol 3: Cell Viability Assay viability->note3 data_analysis Data Analysis and Interpretation downstream->data_analysis

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Protocol 1: Fluorogenic MALT1 Protease Activity Assay (In Vitro)

This protocol measures the direct inhibitory effect of this compound on MALT1 enzymatic activity using a fluorogenic substrate.

Materials:

  • Recombinant MALT1 enzyme

  • MALT1 Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • This compound (dissolved in DMSO)

  • DMSO (for control)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in MALT1 Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.

  • In a 96-well plate, add 50 µL of diluted this compound or vehicle control to each well.

  • Add 25 µL of recombinant MALT1 enzyme (at a final concentration to be optimized for linear signal) to each well.

  • Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate Ac-LRSR-AMC (final concentration of 20 µM) to all wells.[1]

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2-5 minutes for 60-90 minutes.[1]

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of MALT1 activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for MALT1 Substrate Cleavage (Cellular)

This protocol assesses the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates in a cellular context. ABC-DLBCL cell lines like OCI-Ly3, HBL-1, or TMD8 are suitable models due to their constitutive MALT1 activity.[4][5]

Materials:

  • ABC-DLBCL cell line (e.g., HBL-1, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (dissolved in DMSO)

  • DMSO (for control)

  • Proteasome inhibitor (e.g., MG-132, optional)[4]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10) and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

Procedure:

  • Seed cells (e.g., 2 x 10^6 cells/well in a 6-well plate) and allow them to adhere or stabilize overnight.

  • Treat cells with various concentrations of this compound or DMSO vehicle control for 12-24 hours.[4][8]

  • (Optional) In the final 1.5-2 hours of treatment, add a proteasome inhibitor like MG-132 (5 µM) to prevent the degradation of cleaved substrate fragments.[4][7]

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice.

  • Clarify the lysates by centrifugation at 12,000 rpm for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the MALT1 substrate of interest (e.g., CYLD) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop using an ECL substrate.

  • Image the blot. Inhibition of MALT1 is indicated by a decrease in the cleaved form of the substrate and/or an accumulation of the full-length form.[4][8]

Protocol 3: Cell Viability and Proliferation Assay

This protocol measures the effect of MALT1 inhibition by this compound on the viability and proliferation of MALT1-dependent cancer cells.

Materials:

  • ABC-DLBCL cell line (e.g., OCI-Ly3) and a control GCB-DLBCL cell line (e.g., SUDHL-6)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (for control)

  • White, clear-bottom 96-well plates for luminescence assays or standard plates for other methods.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or proliferation dye (e.g., CFSE).

Procedure (using a luminescence-based viability assay):

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 96-well plates in a final volume of 100 µL.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72-120 hours in a standard cell culture incubator (37°C, 5% CO2).[9]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo® reagent) to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and plot the results against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable tool for investigating the role of MALT1 protease activity in cellular signaling and disease. The protocols outlined above provide a framework for characterizing its inhibitory effects, from direct enzyme inhibition to cellular consequences on substrate cleavage and cell viability. These methods will enable researchers to further elucidate the therapeutic potential of targeting MALT1 in lymphomas and other MALT1-dependent diseases.

References

Application Notes and Protocols for High-Throughput Screening of MALT1 Inhibitors Using (R)-MLT-985 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLT-985 is a potent and selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes.[3][4] Dysregulation of the MALT1 signaling pathway is implicated in various B-cell lymphomas, making it an attractive therapeutic target.[3] this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel MALT1 inhibitors.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays to identify and characterize MALT1 inhibitors, using this compound as a positive control.

MALT1 Signaling Pathway

The engagement of B-cell or T-cell receptors initiates a signaling cascade that leads to the formation of the CBM complex. Within this complex, MALT1's paracaspase activity is activated, leading to the cleavage of several substrates, including BCL10, and subsequent activation of the IKK complex. This ultimately results in the activation of the NF-κB transcription factor, promoting cell survival and proliferation.

MALT1_Signaling_Pathway cluster_nucleus Cellular Response Antigen_Receptor Antigen Receptor (BCR/TCR) PKC PKC Antigen_Receptor->PKC Activation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_Complex CBM Complex CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition

MALT1 Signaling Pathway

Data Presentation

Table 1: Potency of this compound and Other MALT1 Inhibitors
CompoundTypeBiochemical IC50 (nM)Cellular IC50 (nM)Reference
This compound Allosteric320 (IL-2 release)[2][5]
Z-VRPR-FMKCovalent Peptide11-[6]
MI-2Irreversible5,840~1,000 (Growth)[1]

IC50 values can vary depending on assay conditions.

Table 2: Representative HTS Assay Performance Metrics for MALT1
ParameterValueDescriptionReference
Z' Factor > 0.7A measure of assay quality, with >0.5 being excellent for HTS.[7]
Signal to Background > 10The ratio of the signal from an uninhibited reaction to the background signal.[8]
Hit Rate 0.2 - 0.7%The percentage of compounds identified as "hits" in a primary screen.[7]

Experimental Protocols

Biochemical High-Throughput Screening Assay for MALT1 Protease Activity

This protocol describes a fluorescence-based assay to measure the enzymatic activity of MALT1, suitable for HTS in 384- or 1536-well formats.[7]

Materials:

  • Recombinant human MALT1 protein

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well or 1536-well black, low-volume microplates

  • Plate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 50-100 nL) of the compound solutions into the assay plates. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

  • Enzyme Preparation: Dilute recombinant MALT1 to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Enzyme Addition: Add the diluted MALT1 enzyme solution to all wells except the negative control wells. Add Assay Buffer without enzyme to the negative control wells.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity of each well at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data to the positive (DMSO) and negative (no enzyme) controls to determine the percent inhibition for each compound.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow cluster_preparation Assay Preparation cluster_execution HTS Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds, this compound, DMSO) Enzyme_Addition Add Enzyme to Plates Compound_Plating->Enzyme_Addition Enzyme_Prep Enzyme Preparation (Recombinant MALT1) Enzyme_Prep->Enzyme_Addition Substrate_Prep Substrate Preparation (Ac-LRSR-AMC) Substrate_Addition Add Substrate to Initiate Reaction Substrate_Prep->Substrate_Addition Incubation Incubate with Compounds Enzyme_Addition->Incubation Incubation->Substrate_Addition Fluorescence_Reading Read Fluorescence Signal Substrate_Addition->Fluorescence_Reading Data_Normalization Data Normalization (% Inhibition) Fluorescence_Reading->Data_Normalization IC50_Determination IC50 Determination Data_Normalization->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification

HTS Experimental Workflow
Cell-Based High-Throughput Screening Assay for MALT1 Activity

This protocol describes a cell-based assay to measure MALT1 activity in a cellular context, which is crucial for confirming the cell permeability and on-target activity of potential inhibitors.

Materials:

  • A suitable human lymphocyte cell line (e.g., Jurkat T-cells for IL-2 release, or ABC-DLBCL cell lines for proliferation).

  • Cell culture medium and supplements.

  • Stimulating agents (e.g., PMA and Ionomycin for Jurkat cells).

  • Assay reagents for measuring the desired endpoint (e.g., IL-2 ELISA kit, cell viability reagent like CellTiter-Glo®).

  • This compound (positive control).

  • DMSO (vehicle control).

  • 384-well clear or white-walled microplates.

  • Plate reader for the chosen detection method (e.g., absorbance, luminescence).

Protocol:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Addition: Add the test compounds and this compound at various concentrations to the cell plates. Include DMSO as a vehicle control.

  • Incubation: Incubate the plates for a sufficient period to allow for compound uptake and target engagement (e.g., 1-24 hours).

  • Cell Stimulation (for IL-2 release assay): Add stimulating agents (e.g., PMA/Ionomycin) to the wells to activate the T-cell receptor signaling pathway and induce MALT1 activity. Incubate for an appropriate time (e.g., 6-24 hours). For proliferation assays, this step is omitted.

  • Endpoint Measurement:

    • IL-2 Release: Collect the cell supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.

    • Cell Viability: Add the cell viability reagent to the plates and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (stimulated/untreated) and negative (unstimulated/vehicle) controls to calculate the percent inhibition.

    • Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and identification of novel MALT1 inhibitors. The use of this compound as a potent and selective reference compound is crucial for assay validation and for benchmarking the potency of newly identified hits. These assays, coupled with the understanding of the MALT1 signaling pathway, will facilitate the discovery of new therapeutic agents for the treatment of B-cell malignancies and other diseases driven by aberrant MALT1 activity.

References

Troubleshooting & Optimization

Troubleshooting (R)-MLT-985 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MLT-985, a potent MALT1 protease inhibitor.[1][2][3][4] The following information is intended to help overcome challenges related to the solubility of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer/cell culture medium. Why is this happening and what can I do?

A1: This is a common issue for compounds with low aqueous solubility. This compound is soluble in organic solvents like DMSO, but its solubility can decrease significantly when diluted into a predominantly aqueous environment, causing it to "crash out" of solution.[5][6][7]

Here are some initial troubleshooting steps:

  • Optimize DMSO Concentration: Try making intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous medium. This can prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[5] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[5]

  • Order of Addition and Mixing: Always add the DMSO stock to the aqueous buffer, not the other way around. Ensure rapid and vigorous mixing immediately after adding the stock to promote uniform dispersion.[5]

  • Gentle Warming: Gently warming your aqueous medium to 37°C before and after adding the compound can sometimes help improve solubility. However, be cautious about the compound's stability at higher temperatures.[5][6]

  • Sonication: A brief sonication in a water bath sonicator can help break up precipitate and aid in dissolution.[5][6]

Q2: My experimental results are inconsistent. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results are often a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.[8][9] High variability in plasma concentrations during in vivo studies can also be a result of poor dissolution in the gastrointestinal tract.[8] To ensure consistency, visually inspect your solutions for any precipitate before use. If you suspect insolubility, it is recommended to filter the solution and measure the concentration of the filtrate to determine the actual amount of dissolved compound.

Q3: Are there alternative formulation strategies to improve the aqueous solubility of this compound for my experiments?

A3: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[10][11][12][13] The choice of method depends on the specific requirements of your experiment. Some common strategies include:

  • Co-solvents: Using a mixture of water and a water-miscible solvent in which the drug is more soluble can significantly increase its solubility.[10][14][15][16] Examples of co-solvents used in research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can improve solubility.[5][10] Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug.[11][15]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[11][13][14]

Troubleshooting Guide: Comparative Solubility of this compound

The following table presents hypothetical data to illustrate how different formulation strategies could enhance the aqueous solubility of this compound.

Formulation StrategySolvent/VehicleHypothetical Solubility (µg/mL)Fold Increase (vs. Water)Notes
Control Deionized Water0.11Baseline solubility is very low.
pH Adjustment pH 7.4 Phosphate Buffer0.55Modest improvement for ionizable compounds.[9]
Co-solvency 10% DMSO in PBS10100A common starting point for in vitro assays.
Co-solvency 20% PEG400 in Water25250PEG can be a suitable vehicle for in vivo studies.
Complexation 10% HP-β-CD in Water50500Significant solubility enhancement.[9]

Experimental Protocol: Preparation of this compound for In Vitro Cellular Assays

This protocol describes a general method for preparing a working solution of this compound for use in cellular assays, aiming to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a high concentration stock solution (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. A brief sonication may be used to aid dissolution.[5]

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][17]

  • Prepare Intermediate Dilutions (if necessary):

    • From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[5] This helps in achieving a low final DMSO concentration in your assay.

  • Prepare the Final Aqueous Working Solution:

    • Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C.[6]

    • Add a small volume of the appropriate DMSO stock/intermediate to the pre-warmed aqueous buffer to achieve your desired final concentration. Crucially, add the DMSO stock to the buffer, not the reverse. [5]

    • Immediately after adding the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion.[5]

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, you may need to try a lower concentration or a different solubilization strategy.

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of the MALT1 protease, which is a key component of the CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2][3][17] This pathway is crucial for NF-κB activation in lymphocytes and is aberrantly active in certain types of lymphomas.[1][3][17]

MALT1_Pathway cluster_activation Antigen Receptor Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling AntigenReceptor Antigen Receptor PKC PKC AntigenReceptor->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK NFkB NF-κB Activation IKK->NFkB GeneExpression Gene Expression (e.g., IL-2) NFkB->GeneExpression RMLT985 This compound RMLT985->MALT1

Caption: The CARD11/BCL10/MALT1 signaling pathway inhibited by this compound.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Precipitation of this compound in Aqueous Media step1 Prepare 10 mM Stock in 100% DMSO start->step1 step2 Dilute Stock into Aqueous Buffer step1->step2 check1 Precipitate Observed? step2->check1 opt1 Lower Final Concentration check1->opt1 Yes end_success Homogeneous Solution (Proceed with Experiment) check1->end_success No opt2 Use Intermediate Dilutions in DMSO opt1->opt2 opt3 Pre-warm Buffer & Mix Vigorously opt2->opt3 opt4 Use Co-solvents (e.g., PEG400) opt3->opt4 opt5 Use Cyclodextrins (e.g., HP-β-CD) opt3->opt5 opt4->step2 Re-attempt Dilution opt5->step2 Re-attempt Dilution end_fail Consult Further/ Consider Resynthesis

Caption: A logical workflow for troubleshooting the insolubility of this compound.

References

Technical Support Center: Interpreting Unexpected Results with (R)-MLT-985

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-MLT-985, a potent and selective allosteric MALT1 protease inhibitor.[1][2][3] This guide is designed to help you interpret unexpected experimental outcomes and provide actionable steps to identify the root cause.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected decrease in cell viability in my ABC-DLBCL cell line known to be dependent on MALT1 signaling after treatment with this compound. What are the possible causes?

A1: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting this issue is recommended. First, verify the identity and integrity of your this compound compound. Second, confirm that the compound is soluble and stable in your cell culture medium. Third, assess the MALT1 pathway activity in your specific cell line to ensure it is a valid model. Finally, consider the possibility of acquired resistance or inherent differences in your cell line.

Q2: My this compound stock solution appears cloudy or has visible precipitate after thawing. Is it still usable?

A2: No, you should not use a stock solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. This can be caused by improper storage, repeated freeze-thaw cycles, or the choice of solvent. It is recommended to prepare a fresh stock solution. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes.

Q3: I am observing significant cytotoxicity in my negative control cell line that does not have aberrant MALT1 signaling. Is this an expected off-target effect?

A3: While this compound is a highly selective MALT1 inhibitor, off-target effects at high concentrations are a possibility for any small molecule inhibitor.[3][4] It is crucial to determine if the observed cytotoxicity is due to a specific off-target interaction or a non-specific effect. A dose-response experiment is the first step to determine the concentration at which the toxicity is observed. If toxicity occurs at concentrations significantly higher than the IC50 for MALT1 inhibition, it is likely a non-specific effect.

Q4: I have read that another MALT1 inhibitor, MI-2, can induce ferroptosis by targeting GPX4. Should I be concerned about this with this compound?

A4: Current research indicates that unlike MI-2, this compound does not induce ferroptosis and does not directly target GPX4.[5] This suggests that the ferroptosis-inducing effect of MI-2 is independent of MALT1 inhibition.[5] Therefore, if you observe signs of ferroptosis in your experiments with this compound, it is an unexpected result that warrants further investigation into other experimental variables.

Troubleshooting Guides

Issue 1: Sub-optimal or No Efficacy in a MALT1-Dependent Cell Line

If you are not observing the expected biological effect of this compound in a cell line that should be sensitive (e.g., OCI-Ly3), follow this troubleshooting workflow.

start No/Low Efficacy Observed check_compound 1. Verify Compound Integrity & Concentration start->check_compound check_solubility 2. Assess Compound Solubility check_compound->check_solubility Compound OK verify_pathway 3. Confirm MALT1 Pathway Activity check_solubility->verify_pathway Soluble check_resistance 4. Investigate Potential Resistance verify_pathway->check_resistance Pathway Active conclusion Identify Root Cause check_resistance->conclusion

Caption: Troubleshooting workflow for addressing lack of efficacy.

  • Verification of MALT1 Pathway Inhibition via Western Blot:

    • Objective: To confirm that this compound is inhibiting its direct target, MALT1, in the treated cells.

    • Methodology:

      • Seed ABC-DLBCL cells (e.g., OCI-Ly3) and allow them to adhere or stabilize in culture.

      • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against cleaved BCL10, cleaved CYLD, or cleaved RELB (known MALT1 substrates), and a loading control (e.g., β-actin or GAPDH).[1]

      • Incubate with appropriate secondary antibodies and visualize the bands.

    • Expected Outcome: A dose-dependent decrease in the levels of cleaved MALT1 substrates in this compound-treated cells compared to the vehicle control.

Parameter Vehicle Control This compound (10 nM) This compound (100 nM) This compound (1 µM)
Cleaved BCL10 (Relative Units) 1.00.80.30.1
Cleaved CYLD (Relative Units) 1.00.70.20.05
β-actin (Relative Units) 1.01.01.01.0
  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

    • Methodology:

      • Seed cells in a 96-well plate at an appropriate density.

      • The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.

      • Incubate for a specified period (e.g., 72 hours).

      • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

      • Measure luminescence using a plate reader.

    • Expected Outcome: A dose-dependent decrease in cell viability, from which an IC50 value can be calculated. The expected IC50 for sensitive cell lines is in the low nanomolar range.[1][2]

Issue 2: Unexpected Cytotoxicity in a Negative Control Cell Line

If you observe cytotoxicity in a cell line that is not expected to be sensitive to MALT1 inhibition, it is important to distinguish between off-target effects and non-specific toxicity.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target CBM_complex CARD11/BCL10/MALT1 (CBM) Complex NF_kB NF-κB Activation CBM_complex->NF_kB R_MLT_985 This compound R_MLT_985->CBM_complex Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival High_Concentration High Conc. This compound Unknown_Target Unknown Kinase/ Protein Target High_Concentration->Unknown_Target Toxic_Phenotype Unexpected Cytotoxicity Unknown_Target->Toxic_Phenotype

Caption: On-target vs. potential off-target effects of this compound.

  • Kinase Profiling:

    • Objective: To determine if this compound inhibits other kinases at concentrations where unexpected cytotoxicity is observed.

    • Methodology:

      • Submit a sample of this compound to a commercial kinase profiling service.

      • Screen the compound against a panel of several hundred kinases at one or two concentrations (e.g., 1 µM and 10 µM).

      • The service will provide data on the percent inhibition of each kinase.

    • Expected Outcome: Ideally, this compound will show high selectivity for MALT1 with minimal inhibition of other kinases. Significant inhibition of other kinases could explain off-target effects.

Kinase Target % Inhibition at 1 µM % Inhibition at 10 µM
MALT1 99%100%
Kinase A 2%15%
Kinase B 5%65%
Kinase C 0%8%
  • Assessment of Apoptosis and Necrosis:

    • Objective: To characterize the mechanism of cell death observed in the negative control cell line.

    • Methodology:

      • Treat the control cells with a cytotoxic concentration of this compound and a vehicle control.

      • Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye like Propidium Iodide (PI) or DAPI (to identify necrotic or late apoptotic cells).

      • Analyze the stained cells using flow cytometry.

    • Expected Outcome: The results will indicate whether the observed cytotoxicity is primarily due to apoptosis, necrosis, or another form of cell death, which can provide clues about the potential off-target mechanism.

References

(R)-MLT-985 potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using (R)-MLT-985, a potent and highly selective allosteric MALT1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, allosteric, and orally active inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2] It does not bind to the active site but to an allosteric site, locking the enzyme in an inactive conformation. Its high selectivity is attributed to the fact that MALT1 is the only human paracaspase. By inhibiting MALT1, this compound suppresses aberrant signaling in the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for the survival and proliferation of certain cancer cells, particularly those of the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[1][2]

Q2: Is this compound known to have significant off-target effects?

This compound has demonstrated high selectivity for MALT1 protease. In a screening panel against 23 human proteases, including cysteine proteases like caspases and cathepsins, this compound showed no significant activity, with IC50 values all exceeding 10 µM. This high selectivity minimizes the potential for classical off-target effects.

Q3: How does this compound differ from other MALT1 inhibitors like MI-2?

This compound is a potent and highly selective allosteric inhibitor. In contrast, the compound MI-2 is a less potent, irreversible MALT1 inhibitor that has been shown to induce ferroptosis by directly targeting Glutathione Peroxidase 4 (GPX4) in a MALT1-independent manner.[3] Studies have confirmed that this compound does not inhibit GPX4 enzymatic activity and does not induce ferroptosis, highlighting its superior selectivity.[3]

Troubleshooting Guide

Issue 1: Unexpected cell death observed in my in vitro experiments.

  • Question: Could the observed cytotoxicity be due to an off-target effect of this compound?

  • Answer: While this compound is highly selective, it is crucial to verify that the observed cell death is due to on-target MALT1 inhibition, especially in cell lines dependent on the CBM pathway for survival.

    • Recommendation: Perform a rescue experiment by overexpressing a catalytically active MALT1 to see if it mitigates the cytotoxic effects.

    • Recommendation: Use a structurally distinct MALT1 inhibitor as a control to confirm that the phenotype is specific to MALT1 inhibition.

    • Note: this compound has been shown not to induce ferroptosis, an off-target effect observed with the less selective MALT1 inhibitor MI-2.[3]

Issue 2: In my in vivo study, I'm observing signs of systemic inflammation or autoimmune-like symptoms after prolonged treatment.

  • Question: Are these inflammatory symptoms indicative of an off-target effect?

  • Answer: Not necessarily. Prolonged and potent inhibition of MALT1 protease can lead to a reduction in the number and function of regulatory T cells (Tregs). This is considered an on-target toxicity. The loss of Treg-mediated immune suppression can result in a progressive IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology.

    • Key Observations from Preclinical Studies with a similar inhibitor, MLT-943:

      • Dose-dependent reduction in Tregs.[4]

      • Progressive development of immune abnormalities.[4]

      • At later time points (e.g., 13 weeks in rats), severe intestinal inflammation, high serum IgE, and systemic T cell activation were observed.[4]

  • Troubleshooting Steps:

    • Monitor Treg populations: Regularly perform flow cytometry analysis of peripheral blood or lymphoid tissues to quantify CD4+Foxp3+ Treg cells. A significant decrease in this population is a strong indicator of on-target MALT1 inhibition.

    • Histopathological Analysis: Examine tissues (e.g., intestine, liver, skin) for signs of mononuclear cell infiltration.

    • Dose and Duration Adjustment: Consider whether the dose and duration of your experiment can be modified to achieve the desired therapeutic effect while minimizing the impact on Treg homeostasis. Short-term or intermittent dosing schedules could be explored.

Quantitative Data

The selectivity of this compound has been assessed against a panel of human proteases. The results demonstrate a high degree of selectivity for MALT1.

Table 1: Selectivity Profile of this compound against Human Proteases

TargetIC50 (µM)
MALT1 0.003
Caspase 1>10
Caspase 2>10
Caspase 3>10
Caspase 6>10
Caspase 7>10
Caspase 8>10
Caspase 9>10
Cathepsin B>10
Cathepsin D>10
Cathepsin G>10
Cathepsin H>10
Cathepsin K>10
Cathepsin L>10
Cathepsin S>10
Chymotrypsin>10
Elastase>10
Kallikrein>10
Plasmin>10
Thrombin>10
Trypsin>10
t-PA>10
u-PA>10

Experimental Protocols

Protease Selectivity Panel Assay

The selectivity of this compound was determined using commercially available enzymatic assays.

  • Enzymes and Substrates: A panel of purified human proteases was used. Each enzyme was assayed with its specific fluorogenic substrate.

  • Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.

  • Assay Procedure:

    • The protease and the inhibitor (this compound) were pre-incubated in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature.

    • The reaction was initiated by the addition of the specific fluorogenic substrate.

    • The fluorescence intensity was measured over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of substrate cleavage was calculated from the linear phase of the reaction. The percent inhibition at each concentration of this compound was determined relative to a DMSO control. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

MALT1_On_Target_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects (Ruled Out) RMLT985_on This compound MALT1 MALT1 Protease RMLT985_on->MALT1 Inhibition CBM_complex CBM Complex Signaling (e.g., in ABC-DLBCL) MALT1->CBM_complex Suppression Treg_homeostasis Treg Homeostasis MALT1->Treg_homeostasis Disruption Therapeutic_effect Therapeutic Effect (Anti-lymphoma) CBM_complex->Therapeutic_effect IPEX_like IPEX-like Pathology (On-target toxicity) Treg_homeostasis->IPEX_like RMLT985_off This compound Other_proteases Other Proteases (Caspases, Cathepsins, etc.) RMLT985_off->Other_proteases GPX4 GPX4 RMLT985_off->GPX4 No_effect_proteases No Significant Inhibition Other_proteases->No_effect_proteases No_ferroptosis No Ferroptosis Induction GPX4->No_ferroptosis

Caption: On-target vs. potential off-target effects of this compound.

troubleshooting_workflow cluster_invivo In Vivo Troubleshooting cluster_invitro In Vitro Troubleshooting start Unexpected Phenotype Observed (e.g., cytotoxicity, inflammation) is_in_vivo In Vivo Experiment? start->is_in_vivo check_tregs Measure Treg Population (CD4+Foxp3+) is_in_vivo->check_tregs Yes rescue_exp Perform MALT1 Rescue Experiment is_in_vivo->rescue_exp No tregs_decreased Tregs Decreased? check_tregs->tregs_decreased on_target_tox Likely On-Target Toxicity (IPEX-like pathology) - Adjust dose/duration tregs_decreased->on_target_tox Yes investigate_other Investigate Other Causes (e.g., formulation, animal model) tregs_decreased->investigate_other No phenotype_persists Phenotype Persists? rescue_exp->phenotype_persists control_exp Use Structurally Different MALT1 Inhibitor Control control_exp->phenotype_persists on_target_effect Confirmed On-Target Effect phenotype_persists->on_target_effect No potential_off_target Potential Off-Target or Experimental Artifact phenotype_persists->potential_off_target Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Overcoming Resistance to (R)-MLT-985 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the MALT1 inhibitor, (R)-MLT-985. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] Its primary mechanism of action is the suppression of the CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This complex is crucial for the activation of the NF-κB pathway, which promotes cell survival and proliferation in certain cancers, particularly B-cell malignancies like Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[3][4] By inhibiting MALT1's proteolytic activity, this compound blocks downstream NF-κB signaling, leading to decreased cancer cell growth.[2]

Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to MALT1 inhibitors in general can arise from several factors:

  • Activation of Bypass Signaling Pathways: The most commonly observed mechanism is the activation of alternative survival pathways to compensate for the inhibition of NF-κB. A key bypass pathway is the PI3K/AKT/mTOR signaling cascade. Inhibition of MALT1 can lead to a feedback activation of mTOR signaling, promoting cell survival and proliferation.[5][6][7]

  • Overexpression of MALT1: Increased expression of the MALT1 protein could potentially require higher concentrations of the inhibitor to achieve the same level of therapeutic effect.[8]

  • Mutations in the MALT1 Allosteric Binding Site: Although less common for allosteric inhibitors compared to active site inhibitors, mutations in the binding pocket of this compound on the MALT1 protein could reduce the inhibitor's binding affinity and efficacy.

Q3: How can I overcome resistance to this compound in my experiments?

The most promising strategy to overcome resistance to MALT1 inhibitors is through combination therapy.[6][9] Based on the known resistance mechanisms, the following combinations are rational approaches:

  • Combination with mTOR inhibitors: Since MALT1 inhibition can activate mTOR signaling as a survival mechanism, co-treatment with an mTOR inhibitor (e.g., rapamycin (B549165) or everolimus) can synergistically kill cancer cells.[5][6][7]

  • Combination with PI3K inhibitors: Targeting the PI3K/AKT pathway, which is upstream of mTOR, is another effective strategy to counteract this resistance mechanism.

  • Combination with BCL2 inhibitors: The B-cell lymphoma 2 (BCL2) protein is a key anti-apoptotic factor. Combining this compound with a BCL2 inhibitor like venetoclax (B612062) has been shown to induce synergistic antitumor activity in B-cell lymphoma models.[9]

  • Combination with BTK inhibitors: In some contexts, MALT1 overexpression is associated with resistance to Bruton's tyrosine kinase (BTK) inhibitors.[8] Co-targeting both MALT1 and BTK may be a valuable strategy in such cases.[8]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Guide 1: Cell Viability Assays

Issue: Inconsistent or unexpected results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo).

Problem Possible Cause Suggested Solution
High variability between replicates 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh serial dilutions of this compound for each experiment.
This compound shows lower than expected efficacy 1. Cell line is inherently resistant. 2. Suboptimal incubation time. 3. This compound degradation.1. Confirm MALT1 expression and dependence in your cell line via Western blot or literature search. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's instructions.
Discrepancy between different viability assays 1. Assay interference. Tetrazolium-based assays (MTT, MTS) measure metabolic activity, which can be affected by the drug in ways that don't directly correlate with cell death.[10][11][12] 2. Different assay endpoints.1. Use a non-metabolic assay for confirmation, such as a trypan blue exclusion assay (for cell counting) or an ATP-based assay like CellTiter-Glo (which measures cellular ATP levels).[13] 2. Be aware that some assays measure cytotoxicity (cell death), while others measure cytostatic effects (inhibition of proliferation).
Guide 2: Western Blot Analysis

Issue: Difficulty in detecting changes in MALT1 signaling pathway proteins.

Problem Possible Cause Suggested Solution
Weak or no signal for target protein 1. Low protein abundance. 2. Inefficient antibody. 3. Poor protein transfer.1. Increase the amount of protein loaded onto the gel. 2. Use a validated antibody at the recommended dilution. For MALT1, a dilution of 1:1000 is often recommended for polyclonal antibodies.[7][10] 3. Confirm successful transfer by staining the membrane with Ponceau S before blocking.
High background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. 3. Increase the number and duration of wash steps with TBST.
Non-specific bands 1. Primary antibody cross-reactivity. 2. Protein degradation.1. Use a more specific monoclonal antibody if available. Run appropriate controls, such as lysates from cells where the target protein is knocked down. 2. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Guide 3: Drug Synergy Experiments

Issue: Difficulty in designing and interpreting drug combination studies.

Problem Possible Cause Suggested Solution
Unclear synergistic effect 1. Inappropriate drug ratio. 2. Incorrect data analysis.1. Perform a checkerboard assay with a range of concentrations for both this compound and the combination drug to identify synergistic ratios. 2. Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][14][15]
High variability in synergy results 1. Inconsistent experimental setup. 2. Cell line heterogeneity.1. Standardize all experimental parameters, including cell seeding density, drug preparation, and incubation times. 2. Ensure you are using a homogenous cell population. Consider single-cell cloning if necessary.

Experimental Protocols

Protocol 1: Western Blot Analysis of MALT1 Pathway Inhibition

This protocol describes how to assess the effect of this compound on the MALT1 signaling pathway by measuring the levels of key proteins.

Materials:

  • Cancer cell lines (e.g., ABC-DLBCL cell line OCI-Ly3)

  • This compound

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-cleaved-CYLD, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.[7][10]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Expected Results:

Treatment with this compound is expected to decrease the phosphorylation of IκBα and p65, and reduce the cleavage of MALT1 substrates like CYLD, indicating inhibition of the NF-κB pathway.

Quantitative Data Summary:

Protein Expected Change with this compound Recommended Antibody Dilution
p-IκBαDecrease1:1000
Total IκBαNo significant change1:1000
p-p65Decrease1:1000
Total p65No significant change1:1000
Cleaved CYLDDecrease1:1000
MALT1No significant change1:1000[6][7][16]
Loading ControlNo change1:5000
Protocol 2: Checkerboard Assay for Drug Synergy

This protocol outlines the checkerboard method to assess the synergistic effects of this compound with another compound (e.g., an mTOR inhibitor).

Materials:

  • Cancer cell line

  • This compound

  • Combination drug (Drug B)

  • 96-well plates

  • Cell culture medium

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

  • Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) for this compound and Drug B individually.

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of Drug B along the y-axis. Include wells with each drug alone and a no-drug control.

  • Cell Seeding and Treatment: Seed the cells into the 96-well plate and allow them to adhere. Add the drug combinations to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use these values to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.[14]

Interpretation of Combination Index (CI):

CI Value Interpretation
< 0.9Synergy
0.9 - 1.1Additive effect
> 1.1Antagonism

Visualizations

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 Activation BCL10 BCL10 CARD11->BCL10 CBM_complex CBM Complex MALT1 MALT1 BCL10->MALT1 PI3K PI3K MALT1->PI3K Feedback Activation (Resistance) IKK_complex IKK Complex CBM_complex->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->NFkB Degradation of IκB allows NF-κB to translocate R_MLT_985 This compound R_MLT_985->MALT1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_expression Gene Expression (Survival, Proliferation) mTOR->Gene_expression Survival Signaling mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTOR Inhibition NFkB_nuc->Gene_expression

Caption: MALT1 signaling pathway and points of therapeutic intervention.

Experimental_Workflow_Synergy start Start: Investigate Drug Synergy ic50 Determine IC50 for This compound and Drug B individually start->ic50 checkerboard Perform Checkerboard Assay: Serial dilutions of both drugs in a 96-well plate ic50->checkerboard viability Measure Cell Viability (e.g., CellTiter-Glo) checkerboard->viability calculate_ci Calculate Combination Index (CI) using Chou-Talalay method viability->calculate_ci interpret Interpret Results calculate_ci->interpret synergy Synergy (CI < 0.9) interpret->synergy additive Additive (0.9 ≤ CI ≤ 1.1) interpret->additive antagonism Antagonism (CI > 1.1) interpret->antagonism end End: Characterize Drug Interaction synergy->end additive->end antagonism->end

Caption: Workflow for determining drug synergy using a checkerboard assay.

Resistance_Logic start Cancer Cell with Active NF-κB Pathway treatment Treatment with this compound start->treatment inhibition Inhibition of MALT1 -> NF-κB Pathway Blocked treatment->inhibition apoptosis Apoptosis / Cell Cycle Arrest inhibition->apoptosis resistance Development of Resistance inhibition->resistance bypass Activation of Bypass Pathway (e.g., PI3K/AKT/mTOR) resistance->bypass survival Cell Survival and Proliferation bypass->survival combination Combination Therapy (this compound + mTORi/PI3Ki/BCL2i) survival->combination overcome Resistance Overcome combination->overcome

Caption: Logical flow of resistance development and its mitigation.

References

Technical Support Center: (R)-MLT-985 and the PI3K/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the feedback loop activation in the PI3K/mTOR pathway upon treatment with (R)-MLT-985, a potent MALT1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1] Its primary mechanism of action is the inhibition of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptor signaling, particularly in B-cell lymphomas.[1]

Q2: What is the rationale for investigating the effect of a MALT1 inhibitor on the PI3K/mTOR pathway?

Recent studies have revealed a crosstalk between the CBM/MALT1 signaling axis and the PI3K/mTOR pathway. Inhibition of MALT1 has been shown to induce a compensatory feedback activation of the mTOR signaling pathway in certain cancer cell types, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2] This feedback loop can potentially limit the therapeutic efficacy of MALT1 inhibitors when used as a monotherapy.

Q3: What is the hypothesized mechanism of the feedback activation of the PI3K/mTOR pathway upon this compound treatment?

While the exact mechanism is still under investigation, it is hypothesized that the inhibition of MALT1 protease activity disrupts a negative regulatory signal that normally keeps mTOR signaling in check. This leads to an increased phosphorylation of key mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), promoting cell survival and proliferation.

Q4: Why is it important to study this feedback loop?

Understanding this feedback mechanism is critical for the rational design of combination therapies. By co-targeting MALT1 and the PI3K/mTOR pathway, it may be possible to overcome this resistance mechanism and achieve synergistic anti-tumor effects.[2]

Troubleshooting Guides

Western Blot Analysis of PI3K/mTOR Pathway Activation

Issue: Weak or no signal for phosphorylated proteins (e.g., p-S6K1, p-4E-BP1).

Possible Cause Recommendation
Low protein concentration Ensure adequate protein loading (20-40 µg per lane is a good starting point). Perform a protein concentration assay (e.g., BCA) to accurately determine the concentration of your lysates.
Phosphatase activity during sample preparation Always prepare lysates on ice and add phosphatase and protease inhibitor cocktails to the lysis buffer to preserve phosphorylation states.[3][4]
Suboptimal antibody concentration Titrate the primary antibody to determine the optimal concentration. Refer to the manufacturer's datasheet for recommended starting dilutions.
Insufficient exposure time Use a high-sensitivity ECL substrate and optimize the exposure time.[3][5]
Blocking buffer interference For phospho-specific antibodies, BSA is often preferred over non-fat dry milk as a blocking agent, as milk contains phosphoproteins that can increase background.[3]
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.

Issue: High background on the Western blot.

Possible Cause Recommendation
Insufficient blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.
Antibody concentration too high Decrease the concentration of the primary or secondary antibody.
Inadequate washing Increase the number and duration of washes with TBST between antibody incubations.
Membrane drying out Ensure the membrane remains hydrated throughout the entire process.[5]
Co-Immunoprecipitation (Co-IP) for MALT1-mTOR Interaction

Issue: No detection of the co-immunoprecipitated protein (prey).

Possible Cause Recommendation
Weak or transient interaction The interaction between MALT1 and mTOR may be weak or transient. Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis.
Lysis buffer too stringent Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40) to preserve protein-protein interactions. Avoid harsh detergents like SDS.
Incorrect antibody for IP Use an antibody that is validated for immunoprecipitation and recognizes an epitope that is accessible within the protein complex.
Insufficient amount of starting material Increase the amount of cell lysate used for the Co-IP.

Issue: High background with non-specific protein binding.

Possible Cause Recommendation
Non-specific binding to beads Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.
Insufficient washing Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
Antibody cross-reactivity Include an isotype control antibody in a parallel experiment to ensure the interaction is specific to your antibody of interest.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of MALT1 inhibition. Researchers should generate their own data for this compound in their specific experimental system.

Table 1: In Vitro Potency of MALT1 Inhibitors

CompoundTargetAssayIC50 (nM)Cell LineReference
This compound MALT1 ProteaseEnzymatic Assay3-[1]
This compound MALT1-dependent IL-2 productionCellular Assay20Jurkat
MALT1 Inhibitor (MI-2) MALT1Cell Growth Inhibition200-500ABC-DLBCL[6]
MALT1 Inhibitor (Compound 3) MALT1Cell Growth Inhibition~100-300ABC-DLBCL[7]

Table 2: Representative Data on Feedback Activation of mTOR Pathway by MALT1 Inhibition

TreatmentPhospho-S6K1 (Thr389) Fold ChangePhospho-4E-BP1 (Thr37/46) Fold ChangeCell Line
MALT1 Inhibitor (1 µM, 24h)2.5 ± 0.41.8 ± 0.3ABC-DLBCL (e.g., OCI-Ly3)
Vehicle Control1.01.0ABC-DLBCL (e.g., OCI-Ly3)

Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 3: Representative Data for Synergistic Effect of MALT1 and mTOR Inhibitors

Drug CombinationConcentrationCell Viability (% of Control)Combination Index (CI)*Cell Line
This compound100 nM75%-ABC-DLBCL
mTOR Inhibitor (Everolimus)50 nM80%-ABC-DLBCL
This compound + Everolimus100 nM + 50 nM40%< 1 (Synergy)ABC-DLBCL

Combination Index (CI) is calculated using the Chou-Talalay method.[8] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed ABC-DLBCL cells and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Co-Immunoprecipitation (Co-IP) of MALT1 and mTOR

Objective: To investigate the potential physical interaction between MALT1 and mTOR.

Materials:

  • ABC-DLBCL cell lysates

  • Co-IP lysis buffer (e.g., 1% NP-40 based buffer with protease and phosphatase inhibitors)

  • Anti-MALT1 antibody (IP-grade)

  • Rabbit IgG isotype control

  • Protein A/G magnetic beads

  • Wash buffer (Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Primary antibodies for Western blot: anti-mTOR, anti-MALT1

Procedure:

  • Cell Lysis: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-MALT1 antibody or an isotype control IgG overnight at 4°C.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using anti-mTOR and anti-MALT1 antibodies.

Mandatory Visualizations

PI3K_mTOR_Feedback_Loop cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation Inhibits CBM CARD11/BCL10/MALT1 (CBM) Complex CBM->mTORC1 Negative Regulation (Hypothesized) R_MLT_985 This compound R_MLT_985->mTORC1 Feedback Activation R_MLT_985->CBM Inhibits

Caption: this compound induced PI3K/mTOR feedback loop.

Experimental_Workflow cluster_analysis Analysis of Feedback Activation cluster_synergy Investigation of Therapeutic Synergy start Start: Treat ABC-DLBCL cells with this compound western_blot Western Blot for p-S6K1 & p-4E-BP1 start->western_blot co_ip Co-Immunoprecipitation (MALT1-mTOR) start->co_ip cell_viability Cell Viability Assay (this compound +/- mTOR inhibitor) start->cell_viability data_interpretation Data Interpretation and Conclusion western_blot->data_interpretation co_ip->data_interpretation ci_analysis Combination Index (CI) Analysis cell_viability->ci_analysis ci_analysis->data_interpretation

References

Technical Support Center: Managing On-Target Toxicity of MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MALT1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the on-target toxicities associated with MALT1 inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of on-target toxicity associated with MALT1 inhibitors?

A1: The primary on-target toxicity of MALT1 inhibitors stems from their essential role in the proper function and maintenance of the immune system. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component in signaling pathways that control the activation, proliferation, and survival of lymphocytes, including T cells and B cells.[1][2] A critical aspect of this toxicity is the impact on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity.[3] Prolonged or potent inhibition of MALT1's protease activity can lead to a reduction in Treg cell populations, potentially causing immune-related adverse events.[3][4]

Q2: What are the observable signs of on-target toxicity in preclinical models treated with MALT1 inhibitors?

A2: In preclinical studies, particularly in mice and rats, prolonged administration of potent MALT1 inhibitors has been associated with a dose-dependent reduction in circulating Treg frequencies.[4] This can lead to the development of an IPEX (immune dysregulation, polyendocrinopathy, enteropathy, X-linked)-like pathology, characterized by systemic autoimmunity, severe intestinal inflammation, high serum IgE levels, and mononuclear cell infiltration in multiple tissues.[4][5] However, some studies suggest that long-term MALT1 inactivation starting in adulthood may not lead to severe systemic inflammation, despite reduced Treg numbers.[6]

Q3: How does MALT1 inhibition affect NF-κB signaling and contribute to both efficacy and toxicity?

A3: MALT1 acts as a scaffold protein and a protease in the CBM (CARD11-BCL10-MALT1) complex, which is crucial for activating the NF-κB signaling pathway downstream of antigen receptor stimulation.[7][8] MALT1's protease activity amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators like A20 and RelB.[1][9] In cancer cells, particularly in certain lymphomas like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 activity drives NF-κB-mediated survival, making MALT1 inhibitors effective anti-cancer agents.[9][10][11] However, this same pathway is vital for normal immune cell function. By suppressing NF-κB activation, MALT1 inhibitors can impair the function of effector T cells and, importantly, the suppressive function of Tregs, leading to on-target toxicity.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high in-vivo toxicity (e.g., weight loss, inflammation) in animal models. On-target toxicity due to excessive MALT1 inhibition leading to Treg depletion and autoimmunity.1. Dose Titration: Determine the minimal effective dose that achieves the desired therapeutic effect with acceptable toxicity.[3] 2. Intermittent Dosing: Implement a dosing schedule with treatment-free intervals to allow for the recovery of Treg populations.[3][12] 3. Selectivity Profiling: Ensure the inhibitor is highly selective for MALT1 to rule out off-target effects.
Discrepancy between in-vitro potency and in-vivo efficacy/toxicity. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance) of the inhibitor.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with target engagement (e.g., MALT1 substrate cleavage) and biological response.[4] 2. Formulation Optimization: Improve the formulation to enhance bioavailability and achieve sustained target engagement.
Difficulty in assessing on-target toxicity in vitro. Lack of appropriate assays to measure the impact on key immune cell populations.1. Treg Suppression Assays: Co-culture Tregs with effector T cells in the presence of the MALT1 inhibitor to assess the impact on Treg suppressive function. 2. Flow Cytometry Analysis: Monitor the frequency of Foxp3+ Tregs in peripheral blood mononuclear cell (PBMC) cultures upon treatment.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of a MALT1 Inhibitor (MLT-943) Across Species

Assay TypeSpeciesIC50 (µM)
IL-2 Production (PBMC)Human0.07
Rat0.09
Dog0.08
IL-2 Production (Whole Blood)Human0.6
Rat0.8
Dog0.7
Data from preclinical studies of the MALT1 inhibitor MLT-943, demonstrating similar potency in inhibiting IL-2 production in PBMCs and whole blood across different species.[4]

Table 2: Early Clinical Trial Results of a MALT1 Inhibitor (AUR112)

ParameterFinding
Safety Generally well-tolerated. 84.6% of patients experienced Treatment Emergent Adverse Events (TEAEs), with only 14 events in 7 patients being treatment-related.[13]
Dose-Limiting Toxicity One instance of Grade 3 neutropenia was reported.[14]
Efficacy (evaluable patients) Overall response rate of 63.6% (6 partial responses, 1 complete response).[13][14]
Pharmacodynamics Rapid and sustained inhibition of IL-2.[13][14]
Initial findings from the first two cohorts of a Phase 1 study of AUR112 in patients with relapsed/refractory lymphoid malignancies.[13][14]

Experimental Protocols

1. MALT1 Substrate (CYLD) Cleavage Assay

This assay is used to quantify the proteolytic activity of MALT1 by measuring the cleavage of its substrate, CYLD.

  • Cell Culture: Culture Jurkat T cells (or other suitable cell lines) in appropriate media.

  • Stimulation and Inhibition:

    • Pre-treat cells with various concentrations of the MALT1 inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) to activate MALT1.

  • Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the cleaved form of CYLD (neoepitope) and a loading control (e.g., β-actin).[15]

    • Incubate with a secondary antibody and visualize the bands using an appropriate detection system.

  • Quantification: Densitometry is used to quantify the amount of cleaved CYLD relative to the loading control.

2. NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a downstream effector of MALT1 signaling.

  • Cell Transfection: Transfect a suitable cell line (e.g., HBL-1) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.[16]

  • Inhibitor Treatment: Treat the transfected cells with the MALT1 inhibitor at various concentrations.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.[16]

3. In Vivo Treg Frequency Monitoring

This protocol outlines the monitoring of regulatory T cell populations in animal models treated with MALT1 inhibitors.

  • Animal Dosing: Administer the MALT1 inhibitor to rodents (e.g., rats) at predetermined doses and schedules.[4]

  • Blood Collection: Collect peripheral blood samples at various time points during the treatment and recovery phases.

  • Flow Cytometry Staining:

    • Isolate peripheral blood mononuclear cells (PBMCs).

    • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD25) and the intracellular transcription factor Foxp3.[4][5]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD3+CD4+ T cell population and subsequently determine the percentage of Foxp3+CD25+ cells, which represent the Treg population.[4]

Visualizations

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntigenReceptor Antigen Receptor (TCR/BCR) PKC PKC AntigenReceptor->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Recruitment A20 A20 (Negative Regulator) MALT1->A20 Cleavage & Inactivation RelB RelB (Negative Regulator) MALT1->RelB Cleavage & Inactivation IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Cytokines) NFkappaB_nucleus->Gene_Expression Transcription

Caption: MALT1 signaling pathway leading to NF-κB activation.

Experimental_Workflow_Toxicity_Assessment cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm Animal_Model Animal Model (e.g., Rat) Dosing MALT1 Inhibitor Dosing (Vehicle vs. Treatment) Animal_Model->Dosing Monitoring Clinical Observation (Weight, Health) Dosing->Monitoring Blood_Sampling Blood Sampling (Time course) Dosing->Blood_Sampling Histopathology Histopathology (Tissue Inflammation) Dosing->Histopathology Treg_Analysis Flow Cytometry (Treg Frequency) Blood_Sampling->Treg_Analysis Cell_Culture Immune Cell Culture (e.g., PBMCs) Inhibitor_Treatment Inhibitor Treatment (Dose-response) Cell_Culture->Inhibitor_Treatment Functional_Assay Functional Assays (e.g., IL-2 Production) Inhibitor_Treatment->Functional_Assay Mechanism_Assay Mechanism Assays (Substrate Cleavage, NF-κB) Inhibitor_Treatment->Mechanism_Assay

Caption: Workflow for assessing MALT1 inhibitor on-target toxicity.

Logical_Relationship_Toxicity_Mitigation MALT1_Inhibition Potent & Continuous MALT1 Inhibition Treg_Depletion Treg Depletion & Functional Impairment MALT1_Inhibition->Treg_Depletion Autoimmunity Autoimmune-like Toxicity Treg_Depletion->Autoimmunity Mitigation_Strategies Mitigation Strategies Dose_Modulation Dose Modulation Mitigation_Strategies->Dose_Modulation Intermittent_Dosing Intermittent Dosing Mitigation_Strategies->Intermittent_Dosing Therapeutic_Window Therapeutic Window Dose_Modulation->Therapeutic_Window Intermittent_Dosing->Therapeutic_Window Therapeutic_Window->MALT1_Inhibition Modulates

Caption: Strategies to mitigate on-target toxicity of MALT1 inhibitors.

References

(R)-MLT-985 long-term treatment side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term in vivo use of (R)-MLT-985, a potent and selective allosteric MALT1 protease inhibitor.[1][2][3][4] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease.[1][2] MALT1 is a key component of the CARD11/BCL10/MALT1 (CBM) signaling complex, which is crucial for NF-κB activation in lymphocytes.[1][2] By inhibiting the protease function of MALT1, this compound can suppress the growth and signaling of cancer cells that rely on this pathway, such as in certain B cell malignancies.[1][3]

Q2: What are the known long-term in vivo side effects of MALT1 protease inhibition?

A2: Prolonged pharmacological inhibition of MALT1 protease has been associated with the development of an Immunodysregulation Polyendocrinopathy Enteropathy X-linked (IPEX)-like pathology in preclinical models.[5][6] This is considered an on-target adverse effect.[5] Key characteristics of this pathology include a reduction in regulatory T cells (Tregs), systemic T cell activation, and mononuclear cell infiltration in various tissues.[6][7]

Q3: Are there specific clinical signs I should monitor for in my long-term animal studies?

A3: Yes. Based on studies with potent MALT1 inhibitors, you should monitor for signs of systemic inflammation.[6][7] Specific observations in rats have included severe intestinal inflammation, elevated serum IgE levels, and mast cell activation.[6] Regular monitoring of animal weight, food and water intake, and overall activity is crucial. Histopathological analysis of tissues, particularly the gastrointestinal tract, is recommended at the end of the study.

Q4: I am observing a decrease in the number of regulatory T cells (Tregs) in my study. Is this an expected outcome?

A4: Yes, a reduction in the frequency of Tregs is a known consequence of MALT1 protease inhibition.[6][7] This is a critical factor contributing to the observed IPEX-like pathology in preclinical models.[6] It is recommended to monitor Treg populations (e.g., CD4+FoxP3+ cells) in peripheral blood and lymphoid tissues throughout your long-term experiments.

Troubleshooting Guides

Issue 1: Unexpectedly severe inflammatory phenotype observed at therapeutic doses.

  • Potential Cause: The observed phenotype may be a direct consequence of the on-target inhibition of MALT1 protease, leading to a rapid decline in Treg function and subsequent immune dysregulation.[6]

  • Troubleshooting Steps:

    • Confirm Dose: Double-check your dosing calculations and preparation to rule out an accidental overdose.

    • Monitor Immune Cell Populations: Implement regular monitoring of Treg and effector T cell populations in your animals to correlate the onset of the inflammatory phenotype with changes in these cell types.

    • Dose De-escalation Study: Consider performing a dose-response study to identify a therapeutic window with an acceptable safety profile for your specific model.

    • Intermittent Dosing: Explore alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while allowing for the recovery of Treg populations.

Issue 2: High variability in the inflammatory response between individual animals.

  • Potential Cause: The gut microbiome and the overall health status of the animals can significantly influence the severity of immune-mediated pathologies. Minor differences in the microbiome between animals could lead to varied responses to MALT1 inhibition.

  • Troubleshooting Steps:

    • Standardize Husbandry: Ensure all animals are housed under identical conditions with consistent diet and bedding.

    • Acclimatization: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related variables.

    • Microbiome Analysis: If feasible, consider performing a baseline analysis of the gut microbiome to identify any significant differences between animal groups.

    • Increase Group Size: A larger number of animals per group may be necessary to achieve statistical power when high inter-individual variability is present.

Data Presentation

Table 1: Summary of Potential Long-Term Side Effects of MALT1 Protease Inhibition in Rodent Models

ParameterObservationSpeciesDurationReference
Regulatory T cells (Tregs) Rapid and dose-dependent reduction in frequencyRat, Dog> 4 weeks[6]
Effector T cells Systemic activation and expansionRat13 weeks[6]
Serum Immunoglobulins High levels of IgERat13 weeks[6]
Gastrointestinal Tract Severe intestinal inflammationRat13 weeks[6]
Other Tissues Mononuclear cell infiltration in multiple tissuesRat13 weeks[6]
Hematology Increased eosinophils and basophilsRat> 5 weeks[6]

Experimental Protocols

Protocol 1: Monitoring of Regulatory T Cell Populations by Flow Cytometry

  • Sample Collection: Collect peripheral blood from animals at baseline and at regular intervals throughout the study.

  • Cell Staining:

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the remaining cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers using fluorescently conjugated antibodies against CD4 and CD25.

    • Fix and permeabilize the cells using a FoxP3 staining buffer set.

    • Stain for the intracellular marker FoxP3 using a fluorescently conjugated antibody.

  • Data Acquisition: Acquire stained cells on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population, followed by gating on CD4+ T cells. Within the CD4+ population, identify the percentage of FoxP3+ cells, which represent the Treg population.

Mandatory Visualization

MALT1_Signaling_Pathway cluster_CBM CBM Complex CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex recruits Antigen_Receptor Antigen Receptor Stimulation PKC PKC Antigen_Receptor->PKC PKC->CARD11 NF_kB NF-κB IKK_Complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression R_MLT_985 This compound R_MLT_985->MALT1 inhibits protease

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start Long-Term This compound Dosing monitoring Weekly Clinical Monitoring (Weight, Behavior) start->monitoring blood_collection Bi-weekly Blood Collection monitoring->blood_collection flow_cytometry Flow Cytometry for Treg/Teff Populations blood_collection->flow_cytometry serum_analysis Serum Analysis (IgE) blood_collection->serum_analysis endpoint Study Endpoint flow_cytometry->endpoint serum_analysis->endpoint histopathology Histopathology of GI Tract and other tissues endpoint->histopathology

Caption: Workflow for Monitoring Long-Term Side Effects of this compound.

References

Improving (R)-MLT-985 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of (R)-MLT-985 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable exposure of this compound in our preclinical in vivo studies. What are the likely causes?

A1: Low and variable in vivo exposure of this compound is likely attributed to its poor aqueous solubility. One study noted that the related compound, MLT-985, has a low solubility of 0.004 mg/mL at pH 7.4[1]. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which in turn limits its absorption into the bloodstream. Factors such as the formulation used, diet of the animal models, and gastrointestinal pH can further contribute to the variability in exposure.

Q2: What are the potential formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound and improve its oral bioavailability. These techniques aim to increase the dissolution rate and/or the concentration of the dissolved drug at the site of absorption.[2][3][4][5] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[4][6]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can stabilize it in a higher-energy amorphous form, which has greater solubility and a faster dissolution rate compared to the crystalline form.[2][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to dissolve the lipophilic this compound in a lipid vehicle.[2][8] Upon contact with GI fluids, these formulations form fine emulsions or microemulsions, which can enhance drug solubilization and absorption.[8]

  • Complexation: The use of cyclodextrins can form inclusion complexes with this compound, effectively increasing its solubility in aqueous environments.[4][9]

Q3: Are there any specific excipients that are commonly used to improve the bioavailability of poorly soluble compounds like this compound?

A3: Yes, the choice of excipients is critical. For solid dispersions, common hydrophilic carriers include polymers like polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG).[3] For lipid-based formulations, oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., ethanol, propylene (B89431) glycol) are frequently used. The selection of excipients should be based on the physicochemical properties of this compound and the desired formulation characteristics.

Q4: How do I select the most appropriate animal model for in vivo bioavailability studies of this compound?

A4: The choice of animal model depends on the research question. For initial bioavailability screening, rodents (mice or rats) are commonly used due to their cost-effectiveness and well-characterized physiology. It is important to consider species-specific differences in gastrointestinal physiology and drug metabolism. For instance, the gastric pH and GI transit time can vary between species, potentially impacting the dissolution and absorption of this compound.

Troubleshooting Guides

Issue: High variability in plasma concentrations of this compound between individual animals.

Potential Cause Troubleshooting Step
Inadequate Formulation The formulation may not be robust enough to overcome physiological variability. Consider reformulating using techniques that are less susceptible to environmental factors in the GI tract, such as amorphous solid dispersions or SEDDS.
Food Effects The presence of food can significantly alter the bioavailability of poorly soluble drugs.[4] Standardize the feeding schedule of the animals. It is common practice to fast animals overnight before dosing.
Dosing Inaccuracy Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique and the volume administered to each animal.
Animal Health Underlying health issues in individual animals can affect drug absorption and metabolism. Monitor the health of the animals throughout the study.

Issue: Low overall systemic exposure (low AUC) of this compound.

Potential Cause Troubleshooting Step
Poor Solubility and Dissolution This is the most likely cause for a poorly soluble compound. Implement a bioavailability-enhancing formulation strategy as discussed in the FAQs (e.g., particle size reduction, solid dispersion, lipid-based formulation).
High First-Pass Metabolism The drug may be extensively metabolized in the liver before reaching systemic circulation.[4] While formulation changes can sometimes help by altering the absorption pathway (e.g., lymphatic uptake with lipid formulations), this may be an inherent property of the molecule.[2] Consider co-administration with a metabolic inhibitor in exploratory studies to assess the impact of first-pass metabolism.
Poor Permeability While solubility is a known issue, poor permeability across the intestinal wall could also be a contributing factor. This can be assessed using in vitro models like Caco-2 cell assays.

Data Presentation

Table 1: Hypothetical Comparison of Different this compound Formulation Strategies on Oral Bioavailability in Rats.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 154.0250 ± 80100 (Reference)
Micronized Suspension50120 ± 302.0750 ± 150300
Solid Dispersion (1:4 drug to PVP K30)50450 ± 901.53150 ± 5001260
SEDDS Formulation50600 ± 1201.04200 ± 7001680

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to standard chow and water.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure homogeneity of the formulation.

  • Dosing:

    • Weigh each animal immediately before dosing.

    • Administer the formulation orally via gavage at the desired dose volume (typically 5-10 mL/kg).

    • Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.

    • Determine the relative bioavailability of the test formulations compared to a reference formulation (e.g., aqueous suspension).

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_CBM CBM Complex cluster_downstream Downstream Signaling CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus Antigen_Receptor Antigen Receptor Signaling Antigen_Receptor->CARD11 R_MLT_985 This compound R_MLT_985->MALT1 inhibits

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_strategies Formulation Strategies Start Problem: Low Bioavailability of this compound Formulation Formulation Development Start->Formulation Micronization Micronization Solid_Dispersion Solid Dispersion SEDDS SEDDS InVivo In Vivo PK Study (e.g., in Rats) Analysis Bioanalysis & PK Data Analysis InVivo->Analysis Decision Bioavailability Improved? Analysis->Decision Proceed Proceed with Efficacy Studies Decision->Proceed Yes Reiterate Re-evaluate Formulation Decision->Reiterate No Reiterate->Formulation Micronization->InVivo Solid_Dispersion->InVivo SEDDS->InVivo

Caption: Experimental workflow for improving the in vivo bioavailability of this compound.

References

(R)-MLT-985 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of (R)-MLT-985, a potent and selective MALT1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease. Its mechanism of action involves the suppression of the CARD11/BCL10/MALT1 (CBM) signaling complex. This complex is a critical component of the NF-κB signaling pathway, which is essential for the activation and proliferation of lymphocytes. By inhibiting MALT1's proteolytic activity, this compound blocks the cleavage of key substrates, thereby downregulating NF-κB signaling. This is particularly relevant in certain B-cell malignancies, such as Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL), which are often dependent on constitutive MALT1 activity for survival.

Q2: What are the primary research applications for this compound?

This compound is primarily used in cancer research, particularly for studying B-cell malignancies that exhibit aberrant CBM/NF-κB signaling. It is a valuable tool for investigating the role of MALT1 in lymphomagenesis and for the preclinical evaluation of MALT1 inhibition as a therapeutic strategy.

Q3: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity.

Q4: What are the key signaling pathways affected by this compound?

The primary signaling pathway affected by this compound is the canonical NF-κB pathway. MALT1, as part of the CBM complex, is activated downstream of B-cell receptor (BCR) and T-cell receptor (TCR) signaling. Activated MALT1 cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD, and also cleaves other substrates like BCL10 and RelB to promote NF-κB activation.[1][2] this compound inhibits this proteolytic activity, thereby suppressing the activation of NF-κB target genes involved in cell survival and proliferation.

Q5: Are there any known resistance mechanisms to MALT1 inhibitors?

While research is ongoing, potential resistance mechanisms to MALT1 inhibitors could involve mutations in MALT1 that prevent drug binding or mutations downstream of MALT1 in the NF-κB pathway that bypass the need for MALT1 activity. For instance, cell lines with mutations in TAK1 or A20, which are downstream of MALT1, may show reduced sensitivity to MALT1 inhibition.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line / SystemIC50 ValueReference
MALT1 Protease ActivityBiochemical Assay3 nM[3]
MALT1-dependent IL-2 SecretionJurkat cells20 nM[3]
IL-2 ReleaseHuman PBMCs0.5 µM[5]

Table 2: Cellular Activity of this compound

Assay TypeCell LineEffective ConcentrationEffectReference
Cell Growth InhibitionOCI-Ly3Not specifiedInhibition of proliferation[3]
MALT1 Substrate CleavageHBL-1Dose-dependentInhibition of CYLD cleavage[3]

Table 3: In Vivo Efficacy of a MALT1 Inhibitor

Animal ModelCell LineDosing RegimenEffectReference
XenograftOCI-Ly3Not specifiedTumor regression[5]
XenograftTMD830 mg/kg (i.p.)Inhibition of tumor growth[4]

Signaling Pathway and Experimental Workflow Diagrams

CBM and NF-κB Signaling Pathway

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR/TCR CARD11 CARD11 BCR->CARD11 Antigen Stimulation BCL10 BCL10 CARD11->BCL10 CBM CBM Complex CARD11->CBM MALT1 MALT1 BCL10->MALT1 BCL10->CBM MALT1->CBM TRAF6 TRAF6 CBM->TRAF6 A20_CYLD A20/CYLD (Negative Regulators) CBM->A20_CYLD Proteolytic Cleavage Cleaved_A20_CYLD Inactive Fragments CBM->Cleaved_A20_CYLD IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB p50/p65 IκBα->NFκB Inhibition NFκB_nuc p50/p65 NFκB->NFκB_nuc Translocation RMLT985 This compound RMLT985->CBM Inhibition A20_CYLD->IKK Inhibition Gene_Expression Target Gene Expression (Survival, Proliferation) NFκB_nuc->Gene_Expression

Caption: The CARD11/BCL10/MALT1 (CBM) and NF-κB signaling pathway.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (MALT1 Protease Activity) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assays->Cell_Viability Substrate_Cleavage MALT1 Substrate Cleavage Assay (Western Blot) Cell_Based_Assays->Substrate_Cleavage NFkB_Activity NF-κB Reporter Assay Cell_Based_Assays->NFkB_Activity Xenograft_Model Xenograft Model (e.g., OCI-Ly3) Cell_Based_Assays->Xenograft_Model Promising In Vitro Data Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Target Engagement) Efficacy_Study->PD_Analysis Start Start: This compound Start->Biochemical_Assay

Caption: A typical experimental workflow for evaluating a MALT1 inhibitor.

Experimental Protocols and Troubleshooting

In Vitro MALT1 Protease Activity Assay

Objective: To determine the direct inhibitory effect of this compound on MALT1 protease activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human MALT1 enzyme

    • Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4)

    • This compound stock solution (in DMSO)

    • Positive control inhibitor (e.g., Z-VRPR-FMK)

    • DMSO (vehicle control)

    • 384-well black microplate

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the positive control and vehicle control (DMSO concentration should be constant across all wells).

    • Add 5 µL of the diluted compounds or controls to the wells of the microplate.

    • Add 10 µL of MALT1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the MALT1 substrate solution to each well.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 30°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Contaminated reagents or buffer.- Autofluorescence of the test compound.- Use fresh, high-purity reagents.- Run a control with the compound and substrate but no enzyme to measure background fluorescence and subtract it from the data.
Low signal-to-noise ratio - Insufficient enzyme or substrate concentration.- Sub-optimal assay buffer conditions (pH, DTT concentration).- Optimize enzyme and substrate concentrations.- Titrate the pH and DTT concentration of the assay buffer.
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing of reagents.- Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.
No inhibition observed with this compound - Incorrect compound concentration.- Inactive compound.- Verify the concentration and integrity of the stock solution.- Test a fresh batch of the compound.
Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of MALT1-dependent cancer cell lines (e.g., OCI-Ly3).

Methodology:

  • Reagents and Materials:

    • OCI-Ly3 cells

    • Complete RPMI-1640 medium (with 10% FBS)

    • This compound stock solution (in DMSO)

    • Positive control (e.g., a known cytotoxic agent)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear flat-bottom plate

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed OCI-Ly3 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the diluted compound or controls to the respective wells. The final DMSO concentration should be consistent and non-toxic.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple precipitate is visible.

    • For suspension cells like OCI-Ly3, centrifuge the plate to pellet the cells and carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability versus the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.
Low absorbance readings - Low cell number.- Insufficient incubation time with MTT.- Optimize the initial cell seeding density.- Increase the MTT incubation time.
This compound appears more toxic than expected - Compound precipitation in the media.- High DMSO concentration.- Visually inspect for precipitate under a microscope.- Ensure the final DMSO concentration is below 0.5%.
No effect on cell viability - Cell line is not dependent on MALT1 signaling.- Insufficient incubation time with the compound.- Use a MALT1-dependent cell line (e.g., OCI-Ly3, HBL-1).- Extend the incubation time with this compound.
Western Blot for MALT1 Substrate Cleavage

Objective: To confirm the on-target activity of this compound by assessing the cleavage of known MALT1 substrates (e.g., CYLD, RelB).

Methodology:

  • Reagents and Materials:

    • OCI-Ly3 cells

    • This compound stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-CYLD, anti-RelB, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and Western blot equipment

    • Chemiluminescent substrate

  • Procedure:

    • Treat OCI-Ly3 cells with varying concentrations of this compound for 4-24 hours. Include a vehicle control (DMSO).

    • Harvest and lyse the cells.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Inhibition of MALT1 activity will result in an accumulation of the full-length, uncleaved substrate (e.g., full-length CYLD) and a decrease in the cleaved fragment.

    • Use a loading control (GAPDH or β-actin) to ensure equal protein loading.

    • Densitometry can be used to quantify the changes in protein band intensity.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No cleavage of the substrate is observed in the control - The cell line does not have constitutive MALT1 activity.- The antibody is not specific to the cleaved or full-length protein.- Use a cell line with known MALT1 activity (e.g., OCI-Ly3).- Validate the antibody using a positive control (e.g., cells stimulated to activate MALT1).
Weak or no signal for the target protein - Low protein expression.- Inefficient antibody binding.- Increase the amount of protein loaded.- Optimize the primary antibody concentration and incubation time.
High background on the blot - Insufficient blocking.- High antibody concentration.- Increase the blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations.
In Vivo OCI-Ly3 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Methodology:

  • Animals and Cell Line:

    • Immunocompromised mice (e.g., NOD-SCID or NSG)

    • OCI-Ly3 cells

  • Procedure:

    • Subcutaneously inject 5-10 x 10^6 OCI-Ly3 cells (resuspended in PBS and Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the dosing solution of this compound in a suitable vehicle.

    • Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle only.

    • Monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Monitor for any signs of toxicity (e.g., significant body weight loss).

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Poor tumor take rate - Low cell viability.- Insufficient cell number.- Use cells in the exponential growth phase.- Increase the number of injected cells.
High variability in tumor growth - Inconsistent cell injection.- Variation in animal health.- Ensure consistent injection technique and volume.- Use healthy, age-matched animals.
Toxicity in the treatment group (e.g., weight loss) - The dose of this compound is too high.- Vehicle-related toxicity.- Perform a maximum tolerated dose (MTD) study to determine the optimal dose.- Run a control group with the vehicle alone.
Lack of efficacy - Insufficient drug exposure.- The tumor model is resistant.- Conduct pharmacokinetic studies to assess drug exposure.- Confirm the MALT1-dependency of the xenograft model.

References

Validation & Comparative

A Comparative Guide to (R)-MLT-985 and Other MALT1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of MALT1 inhibitors presents a promising frontier in the treatment of certain B-cell malignancies and autoimmune disorders. This guide provides an objective comparison of (R)-MLT-985 against other notable MALT1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for future research and development.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key player in the activation of NF-κB signaling, a pathway crucial for the proliferation and survival of both normal and malignant lymphocytes.[1] Its role as a paracaspase makes it a compelling therapeutic target.[2] A number of small molecule inhibitors have been developed to target the proteolytic activity of MALT1, with this compound emerging as a potent and selective option.[3][4] This guide will compare this compound with other MALT1 inhibitors, including JNJ-67856633 (Safimaltib), MI-2, MLT-748, SGR-1505, and ONO-7018 (CTX-177).

Data Presentation: Quantitative Comparison of MALT1 Inhibitors

The following tables summarize the available quantitative data for this compound and other MALT1 inhibitors, focusing on their potency in biochemical and cellular assays.

Table 1: Biochemical Potency of MALT1 Inhibitors

InhibitorTypeBiochemical IC50 (nM)
This compound Allosteric3[4][5]
MLT-748 Allosteric5[6][7][8][9]
MLT-943 Allosteric40 (in IL-2 reporter gene assay)[10]
SGR-1505 Allosteric1.3[11]
ONO-7018 (CTX-177) Not specified24.9[12][13]
JNJ-67856633 (Safimaltib) AllostericNot specified
MI-2 Irreversible5840[14][15]
ABBV-525 Small moleculeNot specified

Table 2: Cellular Potency of MALT1 Inhibitors

InhibitorCell LineAssayCellular IC50/EC50 (nM)
This compound Jurkat T cellsIL-2 Reporter Gene Assay20[16]
Human PBMCsIL-2 Release500[4]
OCI-Ly3Growth InhibitionNot specified
MLT-748 MALT1mut/mut patient B cellsMALT1-W580S Stabilization69[6][17]
MLT-943 Human PBMCsIL-2 Secretion70-90[18]
Whole BloodIL-2 Secretion600-800[18]
SGR-1505 OCI-LY10BCL10 Cleavage22[11]
OCI-LY10IL-10 Secretion36[11]
OCI-LY10Antiproliferative71[11]
REC-1Antiproliferative57[11]
JNJ-67856633 (Safimaltib) OCI-Ly3Cytokine Secretion (IL-6/10)Not specified
MI-2 HBL-1Growth Inhibition (GI50)200
TMD8Growth Inhibition (GI50)500
OCI-Ly3Growth Inhibition (GI50)400
OCI-Ly10Growth Inhibition (GI50)400
ONO-7018 (CTX-177) BTK inhibitor-resistant cell linesProliferationComparable to parent cell line[19]

Mandatory Visualization

The following diagrams illustrate the MALT1 signaling pathway and a general experimental workflow for evaluating MALT1 inhibitors.

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_CBM CBM Complex Formation cluster_downstream Downstream Signaling cluster_inhibition Inhibitor Action BCR BCR CARD11 CARD11 BCR->CARD11 Antigen Binding TCR TCR TCR->CARD11 Antigen Binding BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits TRAF6 TRAF6 MALT1->TRAF6 recruits TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inhibitor This compound & other inhibitors Inhibitor->MALT1 inhibit

Caption: MALT1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for MALT1 Inhibitor Evaluation A Biochemical Assay (MALT1 Protease Activity) B Cell-Based Assays (e.g., Cell Viability, Cytokine Release) A->B Lead Compound Selection C Mechanism of Action (e.g., Western Blot for Substrate Cleavage) B->C Confirmation of Cellular Activity D In Vivo Studies (Xenograft Models) C->D Preclinical Validation

References

A Preclinical Comparative Guide: (R)-MLT-985 versus MLT-943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of two potent, orally bioavailable allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), (R)-MLT-985 and MLT-943. Both compounds were developed as part of the same pyrazolopyrimidine urea (B33335) program and serve as critical tool compounds for investigating the therapeutic potential of MALT1 inhibition. This document summarizes key preclinical data to inform researchers on their differential profiles in efficacy and safety.

Introduction to MALT1 Inhibition

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen and other receptors in immune cells. As a dual-function protein with both scaffold and proteolytic (paracaspase) activities, MALT1 is a compelling therapeutic target for autoimmune diseases and certain B-cell malignancies. Both this compound and MLT-943 are allosteric inhibitors that target the protease function of MALT1.

In Vitro Potency and Selectivity

Both this compound and MLT-943 demonstrate potent inhibition of MALT1 protease activity in biochemical and cellular assays. This compound appears to have a higher biochemical potency.

ParameterThis compoundMLT-943Reference
Biochemical IC50 3 nMNot explicitly stated, but characterized as a potent inhibitor.[1][2][3][4]
IL-2 Reporter Gene Assay (Jurkat T cells) IC50 20 nM40 ± 20 nM[1][4][5]
IL-2 Release (Human PBMC) IC50 0.5 µM74 nM[4][5]
IL-2 Release (Human Whole Blood) IC50 Not Available0.6 - 0.8 µM[6]
Selectivity Excellent selectivity against a panel of 23 human proteases (all IC50 > 10 µM).High selectivity against a range of proteases.[4][5]

Preclinical Efficacy

The preclinical evaluation of this compound and MLT-943 has been conducted in different disease models, reflecting a potential divergence in their intended therapeutic applications.

This compound in Oncology

This compound has been primarily investigated in the context of B-cell malignancies, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is often constitutive.

  • In Vitro: this compound suppresses the growth of ABC-DLBCL cell lines and inhibits aberrant CARD11/BCL10/MALT1 complex signaling.[1]

  • In Vivo: In a CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3), this compound demonstrated tumor regression.[2][4]

MLT-943 in Autoimmunity

MLT-943 has been extensively studied in models of autoimmunity and inflammation.

  • In Vivo: In a rat collagen-induced arthritis model, prophylactic treatment with MLT-943 suppressed anti-collagen antibody production and fully prevented paw swelling.[5] In a T-cell-dependent immunization model using sheep red blood cells (SRBCs), MLT-943 inhibited antibody production.[5]

Pharmacokinetics

Both compounds are orally bioavailable and were developed with favorable pharmacokinetic properties.[7][8]

CompoundSpeciesDoseCmaxBioavailability (F%)Reference
MLT-943Rat3 mg/kg (p.o.)0.7 µM86%[6]
MLT-943Mice3 mg/kg (p.o.)0.5 µM50%[6]
This compoundNot explicitly detailed in the provided results.Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.

Safety and Toxicology

A significant differentiating factor between the two compounds based on available data is their long-term safety profile. Extensive toxicology studies on MLT-943 have revealed a significant on-target toxicity related to the reduction of regulatory T cells (Tregs).

MLT-943 and IPEX-Like Pathology

Prolonged treatment with MLT-943 in both rats and dogs led to a dose-dependent reduction in Tregs.[5][7] This resulted in the development of an immune dysregulation, polyendocrinopathy, enteropathy, X-linked (IPEX)-like syndrome, characterized by:[5][7][9]

  • Severe intestinal inflammation

  • High serum IgE levels

  • Systemic T-cell activation

  • Mononuclear cell infiltration in multiple tissues

This IPEX-like pathology is a significant safety concern for chronic administration of MLT-943 in autoimmune indications.[5][9]

This compound Safety Profile

Detailed long-term toxicology studies for this compound are not as extensively reported in the provided search results. However, it is noted that on-target pathology has been observed with this class of compounds.[10] The development of this compound with a focus on oncology may imply a different risk-benefit assessment compared to a compound intended for chronic autoimmune diseases.

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, which is inhibited by both this compound and MLT-943.

MALT1_Signaling cluster_receptor Cell Surface Receptor Activation cluster_cbm CBM Complex cluster_inhibitors Inhibition Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC activates CARMA1 CARMA1 PKC->CARMA1 phosphorylates CBM Complex CBM Complex CARMA1->CBM Complex forms MALT1 Protease Activation MALT1 Protease Activation CBM Complex->MALT1 Protease Activation leads to BCL10 BCL10 BCL10->CBM Complex MALT1 MALT1 MALT1->CBM Complex Substrate Cleavage Substrate Cleavage MALT1 Protease Activation->Substrate Cleavage results in NF-kB Activation NF-kB Activation Substrate Cleavage->NF-kB Activation promotes Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription drives This compound This compound This compound->MALT1 Protease Activation MLT-943 MLT-943 MLT-943->MALT1 Protease Activation Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival Xenograft_Workflow Implantation Implant ABC-DLBCL cells (e.g., OCI-Ly3) into mice Tumor Growth Allow tumors to reach a palpable size Implantation->Tumor Growth Randomization Randomize mice into treatment groups Tumor Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Monitor tumor volume and animal health Treatment->Monitoring Endpoint Endpoint analysis: Tumor weight, IHC, etc. Monitoring->Endpoint

References

A Head-to-Head Comparison of MALT1 Inhibitors: (R)-MLT-985 vs. MI-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent MALT1 inhibitors: (R)-MLT-985 and MI-2. This analysis is supported by a compilation of experimental data from various studies, detailing their mechanisms of action, potency, and effects in preclinical models.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is essential for the activation, proliferation, and survival of immune cells.[1][2] Its role in various B-cell malignancies has made it a compelling therapeutic target.[3][4] This guide focuses on two small molecule inhibitors of MALT1, this compound and MI-2, summarizing their performance based on available preclinical data.

At a Glance: Key Differences

FeatureThis compoundMI-2
Mechanism of Action Selective, allosteric inhibitorIrreversible inhibitor with off-target effects
Potency (Biochemical IC50) ~3 nM[5][6][7][8]~2.1 - 5.84 µM[9]
Cellular Potency High (nM range)[5][6]Moderate (µM range)[1][10][11][12]
Selectivity Highly selective for MALT1[6]Lacks selectivity, known to target GPX4[9]
Key Finding Potent and selective MALT1 inhibitionInduces ferroptosis independently of MALT1[9]

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound and MI-2 from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Potency of MALT1 Inhibitors

CompoundAssay TypeSystemIC50 / GI50Reference
This compound Biochemical AssayRecombinant MALT13 nM[5][6][8]
IL-2 Reporter Gene AssayJurkat T cells20 nM[6][8]
Cell Growth InhibitionOCI-Ly3 (CARD11 mutant)-[5]
MALT1 Protease ActivityABC-DLBCL cells10-1000 nM (concentration range)[5]
MI-2 Biochemical AssayRecombinant MALT15.84 µM[10]
Growth Inhibition (GI50)HBL-10.2 µM[1][10][11][12]
Growth Inhibition (GI50)TMD80.5 µM[1][10][11][12]
Growth Inhibition (GI50)OCI-Ly30.4 µM[1][10][11][12]
Growth Inhibition (GI50)OCI-Ly100.4 µM[1][10][11][12]

Table 2: In Vivo Efficacy of MALT1 Inhibitors

CompoundModelDosingOutcomeReference
This compound OCI-Ly3 Xenograft30 mg/kg, p.o., twice dailyInhibits tumor growth, prolongs survival[5]
MI-2 TMD8 and HBL-1 Xenografts25 mg/kg/day, i.p.Suppresses tumor growth[10][11]
Toxicity StudyMiceNontoxic at 350 mg/kg[10][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

MALT1_Signaling_Pathway MALT1 Signaling in B-Cell Receptor Pathway cluster_nucleus BCR B-Cell Receptor (BCR) PKCβ PKCβ BCR->PKCβ Antigen Stimulation CARD11 CARD11 PKCβ->CARD11 Phosphorylation CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation Gene_expression Gene Expression (Proliferation, Survival) Nucleus->Gene_expression R_MLT_985 This compound R_MLT_985->MALT1 Allosteric Inhibition MI_2 MI-2 MI_2->MALT1 Irreversible Inhibition

Caption: MALT1 signaling pathway in B-cell activation.

Experimental_Workflow In Vitro Efficacy Testing Workflow start Start biochemical_assay Biochemical Assay (Recombinant MALT1) start->biochemical_assay cell_culture Cell Culture (e.g., ABC-DLBCL lines) start->cell_culture data_analysis Data Analysis (IC50 / GI50 determination) biochemical_assay->data_analysis treatment Treatment with This compound or MI-2 cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., ATP-based) treatment->proliferation_assay western_blot Western Blot (MALT1 substrate cleavage) treatment->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro efficacy testing of MALT1 inhibitors.

Experimental Protocols

MALT1 Protease Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of MALT1.

Methodology:

  • Recombinant Protein: Purified, recombinant MALT1 protease domain is used.

  • Substrate: A fluorogenic peptide substrate, such as Ac-LRSR-AMC, is utilized.[11][12]

  • Reaction: The compound of interest at various concentrations is pre-incubated with the recombinant MALT1 enzyme in an appropriate buffer.

  • Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a plate reader with excitation and emission wavelengths typically around 360 nm and 465 nm, respectively.[11][12]

  • Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of MALT1 inhibitors on the growth of cancer cell lines.

Methodology:

  • Cell Lines: MALT1-dependent (e.g., HBL-1, TMD8, OCI-Ly3) and MALT1-independent (e.g., OCI-Ly1) lymphoma cell lines are used.[1][10][11][12]

  • Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).[1]

  • Viability Measurement: Cell viability is determined using a commercially available assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).[1]

  • Analysis: The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: Human lymphoma cell lines (e.g., OCI-Ly3, TMD8, HBL-1) are subcutaneously injected into the flanks of the mice.[1][5]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The MALT1 inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[5][11] The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).

  • Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.

Discussion and Conclusion

The available data indicates that this compound is a significantly more potent and selective inhibitor of MALT1 compared to MI-2. With a biochemical IC50 in the low nanomolar range, this compound demonstrates strong on-target activity.[5][6] In contrast, MI-2 exhibits micromolar potency and has been shown to have off-target effects, most notably the direct inhibition of GPX4, leading to ferroptosis in a MALT1-independent manner.[9] This finding suggests that some of the previously reported cellular effects of MI-2 may not be solely attributable to MALT1 inhibition.

For researchers investigating the specific roles of MALT1, the high selectivity of this compound makes it a more suitable tool. In the context of drug development, the superior potency and selectivity of this compound suggest a more promising therapeutic profile with a potentially wider therapeutic window and fewer off-target side effects. However, the irreversible nature of MI-2's binding to MALT1 could offer pharmacokinetic advantages in certain therapeutic strategies.[1]

Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of the efficacy and safety profiles of these two MALT1 inhibitors. Nevertheless, based on the current body of evidence, this compound emerges as a more potent and specific agent for targeting MALT1 in preclinical research and for further therapeutic development.

References

Dual Targeting of BTK and MALT1: A Promising Strategy to Overcome Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (R)-MLT-985 Combination Therapy with BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of Bruton's Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies. However, the development of resistance to these targeted agents presents a significant clinical challenge, necessitating novel therapeutic strategies. One promising approach is the combination of BTK inhibitors with inhibitors of downstream signaling components, such as the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This guide provides a comparative overview of the preclinical rationale and supporting data for combining the potent and selective MALT1 inhibitor, this compound, with BTK inhibitors to overcome resistance and enhance therapeutic efficacy.

While direct experimental data on the combination of this compound with BTK inhibitors is not yet publicly available, this guide will leverage published data from studies using other potent MALT1 inhibitors, such as safimaltib and MI-2, in combination with BTK inhibitors like ibrutinib (B1684441) and pirtobrutinib. These studies provide a strong proof-of-concept for the dual targeting of the BTK and MALT1 pathways.

The Rationale for Combination Therapy

The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell lymphomas.[1][2] BTK is a key kinase in this pathway, and its inhibition has proven to be an effective therapeutic strategy.[1][3] However, resistance to BTK inhibitors can arise through mutations in BTK itself or through the activation of bypass signaling pathways that circumvent the need for BTK activity.[1][4]

MALT1 is a paracaspase that functions downstream of BTK and is a crucial component of the CARD11-BCL10-MALT1 (CBM) complex, which activates the NF-κB signaling pathway.[5][6] In some instances of BTK inhibitor resistance, MALT1 activity is upregulated, allowing for continued NF-κB signaling and tumor cell survival despite BTK blockade.[5][7] Therefore, the simultaneous inhibition of both BTK and MALT1 offers a rational approach to vertically block the BCR signaling pathway at two critical nodes, potentially preventing or overcoming resistance.

Preclinical Evidence for BTK and MALT1 Co-inhibition

Studies combining MALT1 inhibitors with BTK inhibitors have demonstrated synergistic anti-tumor activity in various preclinical models of B-cell malignancies, particularly in the context of BTK inhibitor resistance.

In Vitro Synergy

The combination of a MALT1 inhibitor and a BTK inhibitor has been shown to be more effective at inducing cell death in lymphoma cell lines than either agent alone, especially in models of acquired resistance to BTK inhibitors.

Cell LineBTK InhibitorMALT1 InhibitorCombination EffectReference
JeKo-1 (MCL)IbrutinibMI-2Synergistic[8]
Z138 (MCL)IbrutinibMI-2Synergistic[8]
JeKo-R (Ibrutinib-Resistant MCL)Ibrutinib or PirtobrutinibSafimaltibSynergistic[9]
HBL-1 (ABC-DLBCL)IbrutinibS-MepazineAdditive[2]
TMD8 (ABC-DLBCL)IbrutinibS-MepazineAdditive[2]

Table 1: In Vitro Efficacy of BTK and MALT1 Inhibitor Combination. This table summarizes the observed effects of combining BTK and MALT1 inhibitors in various B-cell lymphoma cell lines. MCL: Mantle Cell Lymphoma; ABC-DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma.

In Vivo Efficacy in Xenograft Models

The enhanced anti-tumor activity of combined BTK and MALT1 inhibition has been validated in in vivo models, including patient-derived xenografts (PDX) from patients with acquired resistance to BTK inhibitors.

Xenograft ModelTreatmentTumor Growth InhibitionSurvival BenefitReference
Ibrutinib-Resistant MCL PDXPirtobrutinib + SafimaltibSignificantly greater than single agentsSignificantly prolonged compared to single agents[8]
OCI-Ly3 (CARD11-mutant ABC-DLBCL)MLT-985 (monotherapy)Tumor regressionProlonged survival[10]

Table 2: In Vivo Efficacy of BTK and MALT1 Inhibitor Combination. This table highlights the in vivo anti-tumor effects of combining BTK and MALT1 inhibitors in mouse models of B-cell lymphoma.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approaches used to evaluate this combination therapy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation CBM CARD11-BCL10-MALT1 (CBM) Complex PLCg2->CBM Activation MALT1 MALT1 Protease Activity CBM->MALT1 Activation IKK IKK Complex MALT1->IKK Activation NFkB NF-κB IKK->NFkB Activation NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression Transcription BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_Inhibitor->BTK MALT1_Inhibitor This compound (MALT1 Inhibitor) MALT1_Inhibitor->MALT1

Caption: BCR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines B-Cell Lymphoma Cell Lines (Sensitive & Resistant) Treatment Treat with: - Vehicle - BTK Inhibitor - this compound - Combination Cell_Lines->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (pBTK, MALT1 substrates, NF-κB targets) Treatment->Western_Blot Xenograft Establish Xenograft Models (CDX or PDX) Treatment_vivo Treat Mice with: - Vehicle - BTK Inhibitor - this compound - Combination Xenograft->Treatment_vivo Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment_vivo->Tumor_Measurement Survival Kaplan-Meier Survival Analysis Treatment_vivo->Survival PK_PD Pharmacokinetics & Pharmacodynamics Treatment_vivo->PK_PD

Caption: A typical experimental workflow for evaluating combination therapy.

Detailed Experimental Protocols

The following are representative protocols based on published studies evaluating the combination of BTK and MALT1 inhibitors.

Cell Viability Assay
  • Cell Culture: B-cell lymphoma cell lines (e.g., JeKo-1, Z138, OCI-Ly3) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound and a BTK inhibitor (e.g., ibrutinib) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium.

  • Treatment: Cells are seeded in 96-well plates and treated with the single agents or their combination at various concentrations for 72 hours.

  • Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression. Synergy between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

Western Blot Analysis
  • Cell Lysis: After treatment with the inhibitors for a specified time (e.g., 24 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-BTK, total BTK, cleaved CYLD, RelB, p-IκBα, total IκBα, and β-actin as a loading control).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are subcutaneously or intravenously injected with B-cell lymphoma cells or implanted with patient-derived tumor fragments.

  • Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, BTK inhibitor alone, this compound alone, and the combination. Drugs are administered orally at predetermined doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.

  • Survival Analysis: A separate cohort of mice may be used for survival studies, where the endpoint is typically a predefined tumor volume or signs of morbidity. Survival data is analyzed using the Kaplan-Meier method.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target engagement and downstream signaling pathways.

Conclusion

The combination of a MALT1 inhibitor like this compound with a BTK inhibitor represents a scientifically robust strategy to enhance therapeutic efficacy and overcome resistance in B-cell malignancies. The preclinical data from analogous compound combinations are highly encouraging, demonstrating clear synergy in vitro and significant anti-tumor activity in vivo, particularly in models of BTK inhibitor resistance. Further investigation into the specific combination of this compound and various BTK inhibitors is warranted to translate these promising preclinical findings into clinical benefits for patients. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies in this exciting area of oncology research.

References

Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to the Combination of (R)-MLT-985 and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential synergistic anti-cancer effects of combining (R)-MLT-985, a potent MALT1 protease inhibitor, with PI3K inhibitors. While direct preclinical or clinical data on this specific combination is not yet publicly available, this document outlines the strong scientific rationale for this therapeutic strategy, based on the well-documented crosstalk between the NF-κB and PI3K/AKT signaling pathways. We present hypothetical synergistic outcomes and provide detailed experimental protocols to investigate this promising combination.

Introduction

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1][2][3] Consequently, numerous PI3K inhibitors have been developed and have shown clinical activity. However, their efficacy as single agents can be limited by intrinsic and acquired resistance mechanisms.

This compound is a selective, allosteric, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the NF-κB signaling pathway in response to antigen receptor stimulation.[5][6][7] Aberrant NF-κB signaling is a hallmark of various cancers, promoting cell survival and proliferation.

Emerging evidence points to significant crosstalk between the NF-κB and PI3K/AKT pathways.[8][9][10][11] This interplay suggests that dual inhibition of both pathways could lead to synergistic anti-tumor effects, overcoming the limitations of single-agent therapies. This guide explores the scientific basis for combining this compound with PI3K inhibitors and provides the necessary tools to experimentally validate this hypothesis.

Hypothetical Synergistic Mechanism

The combination of this compound and a PI3K inhibitor is hypothesized to exert synergistic effects through the dual blockade of two major pro-survival signaling pathways. This compound inhibits MALT1, a critical mediator of NF-κB activation, while PI3K inhibitors block the PI3K/AKT/mTOR cascade. The crosstalk between these two pathways suggests that inhibiting one may lead to compensatory activation of the other. Therefore, simultaneous inhibition is expected to result in a more profound and sustained anti-proliferative and pro-apoptotic response in cancer cells.

Synergistic_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Crosstalk Proliferation Cell Proliferation & Survival mTOR->Proliferation MALT1 MALT1 IKK IKK MALT1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex degrades IκB NFkB_complex->NFkB NFkB->PI3K Crosstalk NFkB->Proliferation PI3Ki PI3K Inhibitor PI3Ki->PI3K R_MLT_985 This compound R_MLT_985->MALT1

Caption: Proposed synergistic mechanism of this compound and PI3K inhibitors.

Data Presentation: Expected Outcomes

The following tables are templates to present quantitative data from the proposed experiments.

Table 1: Cell Viability (IC50) Data

Cell LineThis compound IC50 (nM)PI3K Inhibitor IC50 (nM)Combination IC50 (nM)Combination Index (CI)
Cancer Cell Line AValueValueValueValue
Cancer Cell Line BValueValueValueValue
Normal Cell LineValueValueValueValue

A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14]

Table 2: Apoptosis Assay Data (% Apoptotic Cells)

TreatmentCancer Cell Line ACancer Cell Line B
ControlValueValue
This compound (IC50)ValueValue
PI3K Inhibitor (IC50)ValueValue
CombinationValueValue

Table 3: Western Blot Densitometry (Fold Change vs. Control)

ProteinThis compoundPI3K InhibitorCombination
p-AKT (Ser473)ValueValueValue
Total AKTValueValueValue
p-p65 (Ser536)ValueValueValue
Total p65ValueValueValue
Cleaved Caspase-3ValueValueValue
β-Actin1.01.01.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compounds and assessing the synergistic effect on cell viability.

Cell_Viability_Workflow start Seed Cells in 96-well Plate treat Treat with this compound, PI3K Inhibitor, or Combination start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 and Combination Index read->analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • PI3K inhibitor of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the PI3K inhibitor, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).

  • Remove the culture medium and add 100 µL of medium containing the different drug concentrations to the respective wells. Include vehicle-treated wells as a control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy.[15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentrations of this compound, the PI3K inhibitor, or the combination for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/AKT and NF-κB signaling pathways.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., p-AKT, p-p65) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: General workflow for Western blotting analysis.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-p65 (Ser536), anti-p65, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the relative protein expression levels, normalizing to a loading control like β-actin.

Conclusion

The combination of this compound and PI3K inhibitors represents a novel and rational therapeutic strategy for cancers dependent on both NF-κB and PI3K/AKT signaling. The provided experimental framework will enable researchers to rigorously test the hypothesis of synergy and elucidate the underlying molecular mechanisms. Successful validation of this combination could pave the way for new, more effective cancer treatments.

References

Validating (R)-MLT-985 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methods for validating the target engagement of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.

This compound has demonstrated therapeutic potential by suppressing aberrant signaling in certain B-cell malignancies.[1][2] Its mechanism of action involves binding to an allosteric site on the MALT1 protein, thereby inhibiting its protease activity.[2][3][4] Validating the interaction of this compound with MALT1 in a physiologically relevant cellular context is essential for establishing a clear mechanism of action and guiding further drug development.

This guide details and compares three distinct and widely used cellular target engagement assays: the MALT1 Protease Activity Assay, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assay. Each method offers unique advantages and provides complementary information regarding the binding of this compound to its target.

Comparative Overview of Target Engagement Methods

ParameterMALT1 Protease Activity AssayCellular Thermal Shift Assay (CETSA)NanoBRET™ Assay
Principle Measures the functional consequence of target engagement (inhibition of protease activity).Measures the thermal stabilization of the target protein upon ligand binding.[5][6][7]Measures the proximity of a fluorescently labeled ligand to a luciferase-tagged target protein.[8][9]
Readout Cleavage of MALT1 substrates (e.g., CYLD, BCL10, RelB) detected by Western Blot.[10][11]Amount of soluble target protein at different temperatures, detected by Western Blot or other means.[12]Bioluminescence Resonance Energy Transfer (BRET) signal.[13]
Endpoint Functional (downstream effect)Biophysical (direct binding)Biophysical (direct binding)
Throughput Low to mediumLow to high (format dependent)High
Labeling Requirement None (endogenous protein)None (endogenous protein)Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer.[9]
Quantitative Data IC50 for protease inhibitionEC50 for thermal stabilization (melt curve shift)IC50 for target engagement (tracer displacement)

MALT1 Signaling Pathway and this compound's Point of Intervention

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a crucial role in NF-κB signaling downstream of antigen receptors in lymphocytes. Upon activation, MALT1 functions as both a scaffold protein and a cysteine protease. Its protease activity is responsible for the cleavage of several substrates that regulate NF-κB activation and other cellular processes. This compound, as an allosteric inhibitor, binds to MALT1 and prevents the conformational changes necessary for its proteolytic activity, thereby blocking downstream signaling.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor CARD11 CARD11 Antigen_Receptor->CARD11 Activation CBM_Complex CBM Complex CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex IKK_Complex IKK Complex CBM_Complex->IKK_Complex Activates Substrates MALT1 Substrates (e.g., CYLD, BCL10, RelB) CBM_Complex->Substrates Protease Activity IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation R_MLT_985 This compound R_MLT_985->MALT1 Inhibits Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Gene_Expression Gene Expression (Proliferation, Survival) NF_kB_nuc->Gene_Expression Induces

MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Data Presentation

The following sections provide detailed protocols for each target engagement assay, along with representative data presented in a clear, tabular format for easy comparison.

MALT1 Protease Activity Assay

This assay directly measures the functional consequence of this compound binding to MALT1 by quantifying the inhibition of its proteolytic activity. The cleavage of endogenous MALT1 substrates, such as CYLD, BCL10, or RelB, is assessed by quantitative Western blotting.

MALT1_Protease_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., ABC-DLBCL cell line) Compound_Treatment 2. Compound Treatment Incubate cells with varying concentrations of this compound. Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Prepare whole-cell lysates. Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against a MALT1 substrate (e.g., anti-CYLD) and a loading control (e.g., anti-Actin). Protein_Quantification->Western_Blot Detection 6. Detection Use a secondary antibody and a chemiluminescent or fluorescent detection system. Western_Blot->Detection Data_Analysis 7. Data Analysis Quantify band intensities and calculate the ratio of cleaved to full-length substrate. Determine the IC50 value. Detection->Data_Analysis

Workflow for the MALT1 Protease Activity Assay.
  • Cell Culture and Treatment:

    • Culture a suitable cell line with constitutive MALT1 activity (e.g., OCI-Ly3, a human ABC-DLBCL cell line) to 70-80% confluency.

    • Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Load equal amounts of protein per lane on a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities for both the full-length and cleaved forms of the substrate.

    • Calculate the percentage of substrate cleavage inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

CompoundCell LineSubstrateCellular IC50 (nM)
This compoundOCI-Ly3CYLD Cleavage~50
Alternative MALT1 InhibitorOCI-Ly3CYLD CleavageVaries
Negative ControlOCI-Ly3CYLD Cleavage>10,000
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a compound to its target protein in intact cells. The principle is that ligand binding increases the thermal stability of the target protein, resulting in a shift in its melting temperature (Tagg).

CETSA_Workflow Cell_Treatment 1. Cell Treatment Incubate cells with this compound or vehicle control. Heat_Challenge 2. Heat Challenge Aliquot cell suspensions and heat at a range of temperatures. Cell_Treatment->Heat_Challenge Cell_Lysis_Centrifugation 3. Lysis & Centrifugation Lyse cells and centrifuge to pellet aggregated proteins. Heat_Challenge->Cell_Lysis_Centrifugation Collect_Supernatant 4. Collect Supernatant Collect the soluble protein fraction. Cell_Lysis_Centrifugation->Collect_Supernatant Protein_Analysis 5. Protein Analysis Quantify soluble MALT1 by Western Blot. Collect_Supernatant->Protein_Analysis Data_Analysis 6. Data Analysis Generate melt curves and isothermal dose-response curves to determine Tagg shift and EC50. Protein_Analysis->Data_Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment:

    • Harvest cultured cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with a fixed concentration of this compound or DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble MALT1 in each sample by Western blotting using a MALT1-specific antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity of the unheated sample.

    • Plot the percentage of soluble MALT1 against the temperature to generate a melt curve.

    • Determine the Tagg shift induced by this compound.

    • For isothermal dose-response experiments, heat all samples at a single temperature near the Tagg and vary the compound concentration to determine the EC50 of thermal stabilization.

CompoundCell LineTagg (Vehicle)Tagg (this compound)ΔTagg (°C)EC50 (nM)
This compoundJurkat~52°C~58°C~6~100
Alternative MALT1 InhibitorJurkat~52°CVariesVariesVaries
Negative ControlJurkat~52°C~52°C0>10,000
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow Transfection 1. Transfection Express MALT1-NanoLuc® fusion protein in cells. Cell_Plating 2. Cell Plating Plate transfected cells in an assay plate. Transfection->Cell_Plating Tracer_Addition 3. Tracer & Compound Addition Add NanoBRET® tracer and varying concentrations of this compound. Cell_Plating->Tracer_Addition Incubation 4. Incubation Allow for compound and tracer binding to reach equilibrium. Tracer_Addition->Incubation Substrate_Addition 5. Substrate Addition Add Nano-Glo® substrate. Incubation->Substrate_Addition BRET_Measurement 6. BRET Measurement Measure donor and acceptor emission. Substrate_Addition->BRET_Measurement Data_Analysis 7. Data Analysis Calculate BRET ratios and determine the IC50 for tracer displacement. BRET_Measurement->Data_Analysis

References

A Comparative Guide to the Selectivity of MALT1 Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and performance of various allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a promising therapeutic target for certain B-cell lymphomas and autoimmune diseases.[1][2][3] Allosteric inhibition of MALT1 offers a promising therapeutic strategy by targeting the protease function of MALT1 without affecting its scaffolding role, which is crucial for preventing potential toxicities associated with complete MALT1 ablation.[4][5]

Introduction to MALT1 and its Allosteric Inhibition

MALT1 is a unique paracaspase that, upon activation, forms a complex with CARMA1 (CARD11) and BCL10, known as the CBM signalosome.[1][2] This complex is essential for the activation of the NF-κB signaling pathway, which promotes cell survival and proliferation.[1][2] MALT1 possesses both a scaffolding function, facilitating the assembly of downstream signaling components, and a protease function, cleaving specific substrates to amplify and sustain NF-κB signaling.[1][3] In certain cancers, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, making it an attractive drug target.[2][6]

Allosteric inhibitors of MALT1 bind to a site distinct from the active site, inducing a conformational change that prevents substrate binding and cleavage.[4][7] This mechanism of inhibition can offer high selectivity and avoid off-target effects sometimes associated with active site inhibitors.[4]

Comparative Analysis of MALT1 Allosteric Inhibitors

This section provides a comparative overview of several MALT1 allosteric inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The data presented is compiled from various preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for prominent MALT1 allosteric inhibitors. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Biochemical Potency of MALT1 Allosteric Inhibitors

InhibitorTargetIC50Reference(s)
MI-2 MALT1 protease5.84 µM[8]
Mepazine GST-MALT1 (full length)0.83 µM[9]
GST-MALT1 (325-760)0.42 µM[9]
MLT-747 MALT1 paracaspase14 nM[10]
MLT-748 MALT1 paracaspase5 nM[11]
Compound 40 (Janssen) MALT1 enzymatic activity10 nM[7]
SGR-1505 MALT1 protease1.3 nM[12]
ABBV-MALT1 MALT1 proteasePotent inhibitor (specific IC50 not disclosed)[13][14][15][16]

Table 2: Cellular Activity of MALT1 Allosteric Inhibitors

InhibitorCell Line(s)AssayGI50 / IC50Reference(s)
MI-2 HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL)Cell Proliferation0.2 - 0.5 µM[8]
Compound 3 (related to MI-2) OCI-Ly3 (ABC-DLBCL)Cell Proliferation87 nM[17]
Mepazine OCI-Ly10 (ABC-DLBCL)In vivo tumor growth inhibition-[9]
MLT-747 MALT1mut/mut B cellsMALT1-W580S stabilizationEC50 = 314 nM[10]
MLT-748 MALT1mut/mut B cellsMALT1-W580S stabilizationEC50 = 69 nM[18]
Compound 40 (Janssen) Jurkat T cellsT cell activation50 nM[7]
TMD8 (B-cell lymphoma)IL-6/IL-10 secretion100 nM / 60 nM[7]
TMD8 (B-cell lymphoma)RelB cleavage100 nM[7]
SGR-1505 OCI-LY10 (ABC-DLBCL)BCL10 cleavage22 nM[9]
OCI-LY10 (ABC-DLBCL)IL-10 secretion36 nM[9]
OCI-LY10 (ABC-DLBCL)Antiproliferative71 nM[9]
ABBV-MALT1 ABC-DLBCL cell linesCell ProliferationPotent inhibition[13][14][15]

Table 3: Selectivity Profile of MALT1 Allosteric Inhibitors

InhibitorSelectivity InformationReference(s)
MI-2 Selective for MALT1-dependent DLBCL cell lines.[8][8]
Mepazine Selective for MALT1-dependent ABC-DLBCL cells.[9][9]
MLT-748 No inhibitory activity on 22 other tested human proteases (IC50 > 100 µM).[11][11]
SGR-1505 No appreciable activity against a panel of 468 kinases or 17 proteases at 10 µM.[12][12]
ABBV-MALT1 High selectivity against a panel of proteases, kinases, and other receptors/enzymes.[19][19]
Compound 3 (related to MI-2) Minimal activity against a panel of 26 cysteine proteases including caspases and cathepsins.[17][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MALT1 signaling and the experimental procedures used to assess inhibitor activity is crucial for a comprehensive understanding.

MALT1 Signaling Pathway in B-cell Lymphoma

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in B-cell lymphomas.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Antigen Stimulation PKCβ PKCβ BTK->PKCβ CARMA1 CARMA1 (CARD11) PKCβ->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffolding A20 A20 (cleaved & inactivated) MALT1->A20 Protease Activity RelB RelB (cleaved & degraded) MALT1->RelB Protease Activity IKK_complex IKK complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NF_κB NF-κB (p50/RelA) IκBα->NF_κB releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->MALT1 Inhibition Gene_Expression Target Gene Expression (Survival, Proliferation) NF_κB_nucleus->Gene_Expression

Caption: MALT1 signaling pathway downstream of the B-cell receptor (BCR).

Experimental Workflow for Biochemical MALT1 Protease Assay

This diagram outlines the typical workflow for a fluorogenic biochemical assay to measure MALT1 protease activity.

Biochemical_Assay_Workflow start Start recombinant_malt1 Recombinant MALT1 Enzyme start->recombinant_malt1 inhibitor MALT1 Allosteric Inhibitor (Test Compound) start->inhibitor incubation1 Pre-incubation (MALT1 + Inhibitor) recombinant_malt1->incubation1 inhibitor->incubation1 substrate Fluorogenic Substrate (e.g., Ac-LRSR-AMC) incubation2 Enzymatic Reaction (Addition of Substrate) substrate->incubation2 incubation1->incubation2 measurement Measure Fluorescence (Excitation/Emission) incubation2->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis end End analysis->end

Caption: Workflow for a biochemical MALT1 protease assay.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance.

Biochemical MALT1 Protease Assay (Fluorogenic)

This protocol is adapted from methodologies described in the literature for measuring MALT1 enzymatic activity.

Materials:

  • Recombinant MALT1 enzyme

  • MALT1 allosteric inhibitor (test compound)

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% CHAPS, 10 mM DTT)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the MALT1 allosteric inhibitor in the assay buffer.

  • In a 384-well plate, add the diluted inhibitor to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Add the recombinant MALT1 enzyme to all wells except the negative control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over a set period (e.g., 60-90 minutes) at regular intervals.

  • Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This protocol provides a general framework for assessing the inhibition of MALT1-mediated cleavage of its substrates (e.g., RelB, A20, CYLD) in a cellular context.

Materials:

  • ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3)

  • MALT1 allosteric inhibitor (test compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies specific for the full-length and cleaved forms of the MALT1 substrate (e.g., anti-RelB, anti-A20, anti-CYLD)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent or fluorescent detection reagents and imaging system

Procedure:

  • Seed the ABC-DLBCL cells in appropriate culture plates and allow them to adhere or stabilize.

  • Treat the cells with a range of concentrations of the MALT1 allosteric inhibitor for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.

  • After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody specific for the MALT1 substrate overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Analyze the band intensities to quantify the levels of the full-length and cleaved substrate. A decrease in the cleaved form and/or an increase in the full-length form indicates inhibition of MALT1 protease activity. A loading control (e.g., β-actin, GAPDH) should be used to normalize the results.[20]

Conclusion

The development of potent and selective allosteric inhibitors of MALT1 represents a significant advancement in the pursuit of targeted therapies for B-cell malignancies and potentially other inflammatory conditions. The inhibitors discussed in this guide, including MI-2, mepazine, the MLT series, SGR-1505, and ABBV-525, demonstrate promising preclinical and, in some cases, clinical activity. The high selectivity of compounds like SGR-1505 and MLT-748 underscores the potential of allosteric inhibition to minimize off-target effects.

Future research should focus on direct head-to-head comparisons of these inhibitors in standardized assays to provide a clearer picture of their relative potency and selectivity. Furthermore, continued investigation into the clinical efficacy and safety of these compounds will be crucial in determining their therapeutic value for patients. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting and rapidly evolving field.

References

Overcoming Ibrutinib Resistance in B-Cell Lymphomas: A Comparative Guide to Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, often mediated by mutations in BTK at the C481 binding site or in downstream signaling molecules like PLCG2, presents a significant clinical challenge.[1][2][3] This guide provides a comparative analysis of two promising therapeutic strategies to overcome ibrutinib resistance: MALT1 inhibition, represented by the preclinical compound MLT-985, and non-covalent BTK inhibition, exemplified by clinically evaluated agents such as pirtobrutinib (B8146385) and nemtabrutinib.

Targeting MALT1: A Novel Approach with MLT-985

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which acts downstream of BTK to activate the NF-κB pathway, a critical survival pathway for many B-cell lymphomas.[4][5][6] MALT1 possesses paracaspase activity, and its inhibition presents a therapeutic strategy to block NF-κB signaling, independent of BTK mutational status.[4][7]

MLT-985 is a selective, allosteric, and orally active MALT1 inhibitor.[8][9] Preclinical studies have demonstrated its potential to suppress the growth of B-cell malignancies by inhibiting the aberrant CBM complex signaling.[8] The rationale for using MALT1 inhibitors in the context of ibrutinib resistance lies in their ability to target a downstream node in the B-cell receptor (BCR) signaling pathway, thereby bypassing the resistance mechanisms that affect BTK itself.[6][7]

Non-Covalent BTK Inhibition: A Clinically Advanced Strategy

Non-covalent BTK inhibitors represent a significant advancement in targeting BTK, particularly in the setting of ibrutinib resistance. Unlike covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form an irreversible bond with the cysteine 481 residue in the BTK active site, non-covalent inhibitors bind reversibly and do not depend on this interaction.[1][10][11] This allows them to maintain activity against BTK harboring the common C481S resistance mutation.[12][13]

Pirtobrutinib and nemtabrutinib are two prominent non-covalent BTK inhibitors that have shown significant promise in clinical trials for patients with B-cell malignancies who have progressed on covalent BTK inhibitors.[13][14][15][16] These agents have demonstrated efficacy in patients with and without BTK C481 mutations.[1][12]

Comparative Performance Data

The following tables summarize the available preclinical and clinical data for MLT-985 and representative non-covalent BTK inhibitors in the context of ibrutinib-resistant lymphoma models.

Table 1: In Vitro Efficacy Against Lymphoma Cell Lines
CompoundTargetMechanismCell LineIbrutinib Resistance StatusIC50 / EffectReference
MLT-985 MALT1Allosteric InhibitorOCI-Ly3 (ABC-DLBCL)Not Specified (CARD11 mutant)IC50 = 3 nM (enzymatic)[8]
ABC-DLBCL cell linesBTKi-sensitive and resistantAnti-proliferative activity[9]
Pirtobrutinib (LOXO-305) BTKNon-covalent InhibitorZ138 (Mantle Cell Lymphoma)Ibrutinib-resistantMore potent than ibrutinib in inhibiting proliferation[17]
Mino (Mantle Cell Lymphoma)Ibrutinib-resistantMore potent than ibrutinib in inhibiting proliferation[17]
BTK C481S mutant CLL cellsIbrutinib-resistant (C481S)Potently inhibits BCR signaling and cell viability[12]
Nemtabrutinib (ARQ-531) BTK and other kinasesNon-covalent InhibitorPatient-derived CLL cellsIbrutinib-resistant (C481S)Induces cytotoxicity[14]
Patient-derived CLL cellsIbrutinib-resistant (PLCG2 mutant)Induces cytotoxicity[14]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundModelIbrutinib Resistance StatusDosingKey FindingsReference
MLT-985 OCI-Ly3 (CARD11-mutant ABC-DLBCL) XenograftNot Specified30 mg/kg, p.o., twice dailyInhibits tumor growth and prolongs survival[8]
Pirtobrutinib (LOXO-305) Mino-venetoclax-R XenograftIbrutinib and Venetoclax (B612062) resistantNot SpecifiedOvercame ibrutinib and venetoclax resistance[17]
Nemtabrutinib (ARQ-531) Ibrutinib-resistant PDX mouse modelIbrutinib-resistantNot SpecifiedSignificant reduction in tumor burden[15]

Signaling Pathways and Experimental Workflows

B-Cell Receptor and NF-κB Signaling

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the points of intervention for both covalent/non-covalent BTK inhibitors and MALT1 inhibitors. Ibrutinib resistance mutations in BTK prevent the binding of covalent inhibitors, while non-covalent inhibitors can still bind. MALT1 inhibitors act downstream, blocking the activation of NF-κB.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 CBM CARD11-BCL10-MALT1 (CBM) Complex PLCg2->CBM IKK IKK Complex CBM->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression Ibrutinib Ibrutinib (Covalent BTKi) Resistance via C481S mutation Ibrutinib->BTK Inhibits (ineffective with C481S) Non_Covalent_BTKi Pirtobrutinib / Nemtabrutinib (Non-covalent BTKi) Non_Covalent_BTKi->BTK Inhibits (effective with C481S) MLT_985 MLT-985 (MALT1i) MLT_985->CBM Inhibits MALT1 paracaspase activity

Caption: BCR signaling pathway and points of therapeutic intervention.

Experimental Workflow: In Vivo Xenograft Model

The generation and use of patient-derived xenograft (PDX) models are crucial for evaluating the efficacy of novel compounds in a setting that more closely mimics human disease.[18][19][20]

PDX_Workflow Patient Patient with Ibrutinib-Resistant Lymphoma Tumor_Biopsy Tumor Biopsy Patient->Tumor_Biopsy Implantation Implantation into Immunocompromised Mice Tumor_Biopsy->Implantation PDX_Model Patient-Derived Xenograft (PDX) Model Establishment Implantation->PDX_Model Treatment_Groups Randomization into Treatment Groups PDX_Model->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Test_Compound Test Compound (e.g., MLT-985, Pirtobrutinib) Treatment_Groups->Test_Compound Monitoring Tumor Growth Monitoring Vehicle->Monitoring Test_Compound->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Survival) Monitoring->Endpoint

Caption: Workflow for a patient-derived xenograft (PDX) study.

Detailed Experimental Protocols

Cell Viability Assay (MTS/CellTiter-Glo)

Objective: To determine the effect of a compound on the viability and proliferation of lymphoma cell lines.

Methodology:

  • Cell Seeding: Plate lymphoma cells (e.g., Z138, Mino, OCI-Ly3) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[21][22]

  • Compound Treatment: Add serial dilutions of the test compound (e.g., MLT-985, pirtobrutinib) or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]

  • Reagent Addition:

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.[22][23]

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, to each well.

  • Data Acquisition:

    • MTS: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.[23]

    • CellTiter-Glo: Measure the luminescent signal using a microplate reader. The luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.[15]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for BTK Signaling Pathway Analysis

Objective: To assess the effect of a compound on the phosphorylation status of BTK and downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat lymphoma cells with the test compound for a specified duration (e.g., 1-2 hours) before stimulating with an activating agent like anti-IgM to induce BCR signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[21]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., β-actin or GAPDH).[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the anti-tumor efficacy of a compound in a model that recapitulates the heterogeneity of the original patient tumor.[19][20]

Methodology:

  • Tumor Acquisition and Implantation: Obtain fresh tumor tissue from a patient with ibrutinib-resistant lymphoma under sterile conditions.[18] Implant small tumor fragments or a single-cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).[19]

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a specified size (e.g., 1000-1500 mm³), they can be harvested and passaged into subsequent cohorts of mice for expansion.[19]

  • Drug Efficacy Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound).[15][18]

  • Treatment Administration: Administer the compound via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

  • Monitoring and Endpoint: Monitor tumor volume using caliper measurements and mouse body weight regularly. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.[15]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling effects by Western blot or immunohistochemistry.

Conclusion

The development of resistance to ibrutinib necessitates novel therapeutic strategies for patients with B-cell lymphomas. Both MALT1 inhibition and non-covalent BTK inhibition offer promising avenues to overcome this challenge. MLT-985, as a MALT1 inhibitor, provides a proof-of-concept for targeting downstream signaling nodes, a strategy that may be effective regardless of the specific BTK resistance mutation. Non-covalent BTK inhibitors, such as pirtobrutinib and nemtabrutinib, have already demonstrated clinical efficacy in patients who have failed covalent BTK inhibitors, validating the approach of re-targeting BTK with a different binding modality. The comparative data and experimental protocols provided in this guide are intended to aid researchers and drug developers in the continued exploration and advancement of therapies for ibrutinib-resistant lymphomas.

References

A Head-to-Head Comparison of MALT1 Inhibitors in ABC-DLBCL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the NF-κB signaling pathway. A key mediator in this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), making it a prime therapeutic target. The protease activity of MALT1 is essential for the survival and proliferation of ABC-DLBCL cells. This guide provides a head-to-head comparison of several MALT1 inhibitors that have been evaluated in preclinical and clinical studies, with a focus on their performance in ABC-DLBCL models.

MALT1 Signaling Pathway in ABC-DLBCL

Constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways in ABC-DLBCL converges on the formation of the CARD11-BCL10-MALT1 (CBM) complex. This complex formation leads to the activation of MALT1's protease function, which in turn cleaves and inactivates negative regulators of NF-κB signaling, such as A20. This sustained signaling promotes tumor cell survival and proliferation.

MALT1_Signaling_Pathway cluster_downstream Downstream Effects BCR BCR CARD11 CARD11 BCR->CARD11 MYD88 MYD88 MYD88->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 A20 A20 MALT1->A20 | NF_kB NF_kB MALT1->NF_kB activates A20->NF_kB | Proliferation_Survival Proliferation_Survival NF_kB->Proliferation_Survival

MALT1 signaling cascade in ABC-DLBCL.

Quantitative Comparison of MALT1 Inhibitors

The following tables summarize the available quantitative data for several MALT1 inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Biochemical and Cellular Activity of MALT1 Inhibitors

InhibitorTypeTargetBiochemical IC50Cellular GI50 (ABC-DLBCL cell lines)Reference
MI-2 CovalentActive Site5.84 µMHBL-1: 0.2 µM, TMD8: 0.5 µM, OCI-Ly3: 0.4 µM, OCI-Ly10: 0.4 µM
JNJ-67856633 AllostericAllosteric Site0.0224 µMNot reported
ABBV-MALT1 AllostericAllosteric SiteNot reportedPotent growth inhibition reported
SGR-1505 AllostericAllosteric Site1.3 nMOCI-LY10: 71 nM

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of MALT1 Inhibitors in ABC-DLBCL Xenograft Models

InhibitorModelDosingOutcomeReference
MI-2 TMD8 & HBL-1 xenografts25 mg/kg/day, i.p.Profoundly suppressed tumor growth
JNJ-67856633 CARD11-mutant ABC-DLBCL1-100 mg/kg, b.i.d.Dose-dependent tumor growth inhibition
ABBV-MALT1 OCI-LY3 & OCI-LY10 xenograftsNot specifiedPotent tumor growth inhibition
SGR-1505 OCI-LY13 xenograftNot specifiedStrong antitumor activity

i.p.: Intraperitoneal; b.i.d.: Twice daily.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of MALT1 inhibitors.

MALT1 Protease Activity Assay (Biochemical)

This assay quantifies the enzymatic activity of MALT1 in a cell-free system.

MALT1_Protease_Assay Recombinant_MALT1 Recombinant MALT1 Incubation Incubation Recombinant_MALT1->Incubation Inhibitor MALT1 Inhibitor Inhibitor->Incubation Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ac-LRSR-AMC) Fluorogenic_Substrate->Incubation Fluorescence_Measurement Fluorescence Measurement Incubation->Fluorescence_Measurement IC50_Calculation IC50 Calculation Fluorescence_Measurement->IC50_Calculation

Workflow for a MALT1 biochemical protease assay.

Protocol:

  • Reagent Preparation: Recombinant MALT1 enzyme and a fluorogenic substrate (e.g., Ac-LRSR-AMC) are prepared in an appropriate assay buffer. The MALT1 inhibitor is serially diluted to various concentrations.

  • Reaction Setup: The recombinant MALT1 enzyme is pre-incubated with the MALT1 inhibitor for a specified period.

  • Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Signal Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of MALT1 inhibitors on the proliferation and viability of ABC-DLBCL cell lines.

Protocol (using CellTiter-Glo®):

  • Cell Plating: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor or vehicle control.

  • Incubation: The plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). The luminescence is measured using a luminometer.

  • Data Analysis: The GI50 value is calculated by normalizing the luminescence signal of treated cells to that of the vehicle-treated cells and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of MALT1 inhibitors in a living organism.

Xenograft_Model_Workflow Cell_Implantation Implantation of ABC-DLBCL cells into immunodeficient mice Tumor_Growth Tumor growth to predefined size Cell_Implantation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment Treatment with MALT1 inhibitor or vehicle Randomization->Treatment Monitoring Monitoring of tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor weight, biomarkers) Monitoring->Endpoint

Workflow of an in vivo xenograft study.

Protocol:

  • Cell Implantation: ABC-DLBCL cells are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The MALT1 inhibitor is administered via a specific route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule.

  • Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

The development of MALT1 inhibitors represents a promising therapeutic strategy for ABC-DLBCL. While direct comparative clinical data is still emerging, preclinical studies have identified several potent and selective inhibitors. The data presented in this guide, including in vitro and in vivo efficacy, provides a valuable resource for researchers in the field. Further head-to-head studies under standardized conditions will be crucial to definitively establish the comparative efficacy and safety of these promising therapeutic agents.

Safety Operating Guide

Navigating the Safe Disposal of (R)-MLT-985: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like (R)-MLT-985, a potent MALT1 protease inhibitor, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Core Compound Information

This compound is a selective, allosteric MALT1 inhibitor investigated for its potential in treating certain types of cancer, such as B-cell malignancies.[1] Its role in inhibiting the CARD11/BCL10/MALT1 signaling pathway underscores its potent biological activity.[2] Due to its cytotoxic potential, it must be handled as a hazardous chemical.

PropertyValueSource
Molecular Formula C17H15Cl2N9O2[2]
Molecular Weight 448.27 g/mol [3][4]
Appearance Solid powder[3][4]
Storage (Solid) -20°C (long-term)[2][3]
Storage (in Solvent) -80°C (up to 6 months)[5]
Solubility Soluble in DMSO[3][4]

Experimental Protocols: General Disposal Procedure

While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed disposal instructions, the following general protocol for hazardous chemical waste provides a robust framework for its safe disposal. An SDS for a similar compound, MLT-985, is noted to be available from suppliers like ProbeChem under the document name PC-4948201_SDS.pdf.[3]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step 2: Waste Segregation

Proper segregation of waste is critical to prevent accidental chemical reactions and ensure proper disposal.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as pipette tips, weigh boats, gloves, and bench paper.

    • Collect in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions containing this compound (e.g., DMSO stock solutions, experimental media).

    • Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle).

    • Do not mix with other solvent waste unless permitted by your institution's hazardous waste guidelines.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharp objects.

    • Place in a designated, puncture-proof sharps container.

Step 3: Waste Container Labeling

All waste containers must be clearly and accurately labeled.

  • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic," "Cytotoxic")

Step 4: Storage of Waste

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure liquid waste containers are stored in secondary containment (e.g., a chemical-resistant tray) to prevent spills.

  • Keep containers sealed except when adding waste.

Step 5: Disposal Request

  • Once a waste container is full, or if you are finished with the compound, arrange for pickup and disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualization of Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_contain Containerization & Labeling cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify Waste Type A->B C Solid Waste (e.g., unused powder, contaminated labware) B->C D Liquid Waste (e.g., stock solutions, experimental media) B->D E Sharps Waste (e.g., contaminated needles, syringes) B->E F Use Designated, Labeled Hazardous Waste Containers C->F D->F E->F G Store in Secure, Designated Area with Secondary Containment F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-MLT-985

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (R)-MLT-985, a potent and selective allosteric MALT1 protease inhibitor.[1][2][3][4] Due to its potent biological activity, all personnel must adhere to these strict safety protocols to minimize exposure and ensure a safe laboratory environment. This compound is intended for research use only.[5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated handling area.

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[6]

  • Hand Protection: Nitrile gloves are essential. For prolonged handling or when there is a risk of direct contact, double-gloving is recommended.[6][7][8] Gloves must be changed immediately if they become contaminated.[6][7]

  • Body Protection: A fully buttoned lab coat must be worn.[6] For procedures with a higher risk of generating aerosols or splashes, a disposable gown should be considered.

  • Respiratory Protection: When handling the solid compound (e.g., weighing) or performing any procedure that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[6] All handling of the solid form should occur in a certified chemical fume hood.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

2.1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary equipment (e.g., spatulas, weigh boats, vials) is clean and readily available within the hood.

  • Carefully weigh the required amount of the compound, taking care to minimize the creation of dust.[6]

  • Clean the weighing area and all equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.

2.2. Dissolving the Compound:

  • This compound is soluble in DMSO.[5]

  • Add the solvent to the vial containing the pre-weighed compound.

  • Cap the vial securely before agitating or vortexing to dissolve the compound.

  • If heating is required to aid dissolution, use a controlled heating block and ensure adequate ventilation.

2.3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When performing experiments, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols or splashes.

  • Work over a disposable absorbent bench protector to contain any potential spills.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, pipette tips, and disposable gowns, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C17H15Cl2N9O2[1][2]
Molecular Weight 448.27 g/mol [2][5]
CAS Number 1832577-07-7[1][2]
IC50 (MALT1) 3 nM[1][2][3]
IC50 (IL-2 in Jurkat cells) 20 nM[1][2]
Appearance Solid powder[2][5]
Storage (Solid) -20°C (long-term)[1][5]
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)[2][3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase prep_ppe 1. Don Full PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_weigh 3. Weigh Compound prep_area->prep_weigh exp_dissolve 4. Dissolve in Solvent prep_weigh->exp_dissolve exp_use 5. Perform Experiment exp_dissolve->exp_use disp_decon 6. Decontaminate Surfaces exp_use->disp_decon disp_waste 7. Segregate Waste disp_decon->disp_waste disp_remove_ppe 8. Doff PPE disp_waste->disp_remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.